molecular formula C10H11BrO3 B1315760 1-(4-broMo-2,5-diMethoxyphenyl)ethanone CAS No. 90841-64-8

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Cat. No.: B1315760
CAS No.: 90841-64-8
M. Wt: 259.1 g/mol
InChI Key: PXIBOMTVNQIFET-UHFFFAOYSA-N
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Description

1-(4-broMo-2,5-diMethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBOMTVNQIFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557812
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-64-8
Record name 1-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known psychoactive compounds, this molecule is a valuable subject for studies related to serotonin receptor interactions. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological activities. Where experimental data for the title compound is not publicly available, information has been supplemented with data from closely related structural analogs to provide a predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are also presented to guide researchers in their laboratory work.

Physicochemical Properties

This compound is a crystalline solid under standard laboratory conditions.[1] Its core structure consists of a dimethoxy-substituted benzene ring, brominated at position 4 and acetylated at position 1.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound[1]
Synonyms 4'-bromo-2',5'-dimethoxyacetophenoneInferred from nomenclature
CAS Number 90841-64-8[2]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Crystalline solid[1]
Melting Point Data not availableLargely unreported[1]
Boiling Point Data not available
Solubility Soluble in organic solvents (e.g., chloroform, methanol), limited solubility in water.[1]

Spectroscopic and Analytical Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (2H, singlets or doublets, ~6.8-7.5 ppm), Methoxy protons (6H, two singlets, ~3.8-4.0 ppm), Acetyl protons (3H, singlet, ~2.5 ppm)
¹³C NMR Carbonyl carbon (~195-200 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbons (~55-60 ppm), Acetyl carbon (~25-30 ppm)
FTIR (cm⁻¹) C=O stretch (aromatic ketone, ~1670-1690), C-O stretch (aryl ether, ~1200-1250), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000)
Mass Spec. (m/z) Molecular ion peak [M]+ at 258/260 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio), fragmentation peaks corresponding to the loss of CH₃ (~243/245) and COCH₃ (~215/217).

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and procedures for similar compounds.

Synthesis Protocol: A Hypothetical Three-Step Approach

This synthesis route starts from the readily available 1,4-dimethoxybenzene.

3.1.1. Step 1: Bromination of 1,4-dimethoxybenzene

  • Reaction: 1,4-dimethoxybenzene is brominated to yield 1-bromo-2,5-dimethoxybenzene.

  • Procedure:

    • Dissolve 1,4-dimethoxybenzene in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature with stirring.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-bromo-2,5-dimethoxybenzene.[3]

3.1.2. Step 2: Friedel-Crafts Acylation

  • Reaction: 1-bromo-2,5-dimethoxybenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst to introduce the acetyl group.

  • Procedure:

    • Suspend anhydrous aluminum chloride in a dry, inert solvent like dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the suspension with stirring.

    • Add a solution of 1-bromo-2,5-dimethoxybenzene in dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Friedel-Crafts Acylation A 1,4-Dimethoxybenzene C 1-Bromo-2,5-dimethoxybenzene A->C Glacial Acetic Acid B Bromine B->C E This compound C->E AlCl3, DCM D Acetyl Chloride D->E

A simplified workflow for the synthesis of this compound.
Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure by identifying the chemical environment of the protons and carbons.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.[4]

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the carbonyl group, aromatic C-H, and C-O bonds.[5]

3.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum.

    • Analyze the molecular ion peak, paying attention to the isotopic pattern of bromine (M+ and M+2 peaks with approximately 1:1 ratio).[6][7]

    • Identify the major fragment ions and propose a fragmentation pathway.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure

Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

Serotonin Receptor Interaction

Substituted phenethylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ family.[8] The structural features of this compound, specifically the dimethoxy and bromo substitutions on the phenyl ring, are common in potent 5-HT₂A receptor agonists.[9][10] It is therefore highly probable that this compound acts as a ligand for serotonin receptors.

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Signaling_Pathway Compound This compound Receptor 5-HT2A Receptor Compound->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

A putative signaling pathway for this compound via the 5-HT2A receptor.
Potential Metabolism

The in vivo metabolism of phenethylamine derivatives has been studied, and several key pathways have been identified.[11][12] For this compound, the metabolic fate is likely to involve modifications of the acetyl and methoxy groups. Potential metabolic reactions include:

  • Reduction of the ketone: The acetyl group can be reduced to a secondary alcohol.

  • Oxidative dealkylation: The methoxy groups can be O-demethylated to form hydroxyl groups.

  • Further conjugation: The resulting hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the compound.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and pharmacology. While some of its physicochemical properties are not yet fully characterized in the public domain, this guide provides a robust, data-driven overview based on available information and predictive analysis of its structural analogs. The provided hypothetical experimental protocols offer a solid foundation for its synthesis and characterization, and the discussion of its potential biological activity highlights its promise as a tool for investigating the serotonergic system. Further experimental validation of the data presented herein is encouraged to build a more complete profile of this intriguing molecule.

References

An In-depth Technical Guide to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone (CAS Number: 90841-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted phenethylamine and a key intermediate in the synthesis of pharmacologically active compounds. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and known biological activities, with a particular focus on the interactions of its derivatives with serotonin receptors. Detailed experimental protocols and quantitative data are presented to support further research and development in medicinal chemistry and pharmacology.

Chemical and Physical Properties

This compound is a brominated aromatic ketone.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 90841-64-8[2][3]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity Typically >98%
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

TechniqueData InterpretationReference
¹H NMR (CDCl₃) Expected signals include aromatic protons, methoxy group protons, and acetyl group protons, with chemical shifts influenced by the bromine and methoxy substituents.[4]
¹³C NMR (CDCl₃) Expected signals include carbons of the aromatic ring, methoxy groups, and the carbonyl and methyl groups of the acetyl moiety.[4]
Infrared (IR) Characteristic peaks are expected for the C=O stretch of the ketone, C-O stretches of the methoxy groups, and C-Br stretch, as well as aromatic C-H and C=C vibrations.[4]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily involving the bromination of a substituted acetophenone precursor.

Bromination of 2,5-Dimethoxyacetophenone

This is a common method for the synthesis of this compound.[1]

Experimental Protocol:

  • Dissolve 2,5-dimethoxyacetophenone in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Continue stirring for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a brominated dimethoxybenzene.[1]

Experimental Protocol:

  • To a cooled solution of 1-bromo-2,5-dimethoxybenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride.

  • Slowly add acetyl chloride or acetic anhydride to the mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully adding ice and then an acid (e.g., dilute HCl) to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent and purify the residue by column chromatography or recrystallization to yield the final product.

Biological Activity and Pharmacological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the corresponding phenethylamines, have been extensively studied for their psychoactive properties and interaction with serotonin receptors.[1] These compounds are known to act as agonists or partial agonists at 5-HT₂ₐ receptors.[5][6]

Serotonin Receptor Binding

Derivatives of this compound, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent serotonin receptor ligands.[7] The binding affinities of related compounds for various serotonin receptor subtypes are presented below.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
R(-)-DOB 5-HT₂ₐ0.2[5]
1R,2R-isomer of 6 5-HT₂ₐ0.5[5]
LPH-5 5-HT₂ₐ1.3[6]
LPH-5 5-HT₂ₑ13[6]
LPH-5 5-HT₂C13[6]
CIMBI-36 5-HT₂ₐ1.01 ± 0.17[8]
CIMBI-36 5-HT₂C1.7 ± 0.1[8]
In Vitro Functional Activity

The functional activity of these compounds is often assessed through assays measuring second messenger production, such as calcium mobilization or phosphoinositide hydrolysis.

CompoundAssayPotency (EC₅₀, nM)EfficacyReference
R(-)-DOB Calcium Mobilization-Partial Agonist (~50%)[5]
1R,2R-isomer of 6 Calcium Mobilization-Partial Agonist (~50%)[5]
7d Calcium Mobilization-Full Agonist (93%)[5]
CIMBI-36 Phosphoinositide Hydrolysis0.53 ± 0.1Agonist[8]
Signaling Pathway

The interaction of this compound derivatives with 5-HT₂ₐ receptors initiates a G-protein coupled signaling cascade. The binding of the agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A receptor signaling pathway.

In Vitro Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds structurally related to this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Experimental Protocol:

  • Prepare cell membranes expressing the target receptor (e.g., 5-HT₂ₐ).

  • Incubate the membranes with a known radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Protocol:

  • Culture cells expressing the target Gq-coupled receptor (e.g., 5-HT₂ₐ).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in fluorescence over time using a fluorescence plate reader or microscope.

  • Determine the concentration of the test compound that produces 50% of the maximal response (EC₅₀).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

Experimental Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a range of pharmacologically active molecules, particularly those targeting the serotonergic system. This guide has summarized the key technical information available for this compound, offering a foundation for its use in research and drug development. Further investigation into its properties and the biological activities of its derivatives will continue to be an area of significant interest.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Additionally, it delves into the potential biological significance of this compound, particularly its interaction with serotonin receptors, and outlines the experimental protocols relevant to its study.

Molecular Structure and Identification

This compound is an aromatic ketone characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and an acetyl group.[1] The systematic IUPAC name for this compound is 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one.[2]

IdentifierValue
CAS Number 90841-64-8[2][3][4][5][6]
Molecular Formula C₁₀H₁₁BrO₃[1][2][3]
Molecular Weight 259.10 g/mol [1]
SMILES CC(=O)c1cc(c(cc1OC)Br)OC
InChI Key PXIBOMTVNQIFET-UHFFFAOYSA-N

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-bromo-2,5-dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetyl chloride dropwise to the cooled suspension with stirring.

  • After the addition of acetyl chloride is complete, add a solution of 1-bromo-2,5-dimethoxybenzene in dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1-bromo-2,5-dimethoxybenzene 1-bromo-2,5-dimethoxybenzene Reaction Reaction 1-bromo-2,5-dimethoxybenzene->Reaction Acetyl chloride Acetyl chloride Acetyl chloride->Reaction AlCl3 AlCl3 AlCl3->Reaction Dichloromethane Dichloromethane Dichloromethane->Reaction 0°C to RT 0°C to RT 0°C to RT->Reaction Quench (Ice/HCl) Quench (Ice/HCl) Extraction Extraction Quench (Ice/HCl)->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product Reaction->Quench (Ice/HCl)

Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35s1HAr-H
~7.07s1HAr-H
3.90s3H-OCH₃
3.79s3H-OCH₃
2.55s3H-COCH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~197.0C=O
~153.0Ar-C-O
~150.0Ar-C-O
~125.0Ar-C-H
~118.0Ar-C-Br
~115.0Ar-C-H
~114.0Ar-C-Ac
~56.5-OCH₃
~56.0-OCH₃
~26.0-COCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1580, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1040StrongC-O stretch (aryl ether)
~600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): [M-15]⁺

  • Loss of an acetyl group (-COCH₃): [M-43]⁺

  • Cleavage of the methoxy group (-OCH₃): [M-31]⁺

Biological Context: Interaction with Serotonin Receptors

Structurally related phenethylamine compounds, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are known to be potent agonists or partial agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

G Ligand 1-(4-bromo-2,5- dimethoxyphenyl)ethanone 5-HT2A Receptor 5-HT2A Receptor Ligand->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation

Simplified 5-HT₂ₐ receptor signaling pathway.
Experimental Protocol: In Vitro GPCR Signaling Assays

To investigate the interaction of this compound with serotonin receptors, cell-based assays measuring downstream signaling events are employed.

4.2.1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂ₐ):

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound)

  • Reference agonist (e.g., Serotonin)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Plate the 5-HT₂ₐ expressing cells in a 96-well or 384-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

  • Place the cell plate in the microplate reader and record a baseline fluorescence reading.

  • Add the test compound or reference agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence in response to the compound concentration to determine potency (EC₅₀) and efficacy.

4.2.2. cAMP Assay (for Gs or Gi-coupled receptors):

This assay measures changes in intracellular cyclic AMP levels.

Materials:

  • Cells expressing the target serotonin receptor

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Test compound

  • Reference agonist/antagonist

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays)

Procedure:

  • Plate the cells in an appropriate multi-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • For Gi-coupled receptors, stimulate the cells with forskolin in the presence of the test compound. For Gs-coupled receptors, stimulate with the test compound alone.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the effect of the compound on cAMP levels.

G cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing target receptor Plating Plate cells in multi-well plates Cell_Culture->Plating Compound_Addition Add test compound (serial dilutions) Plating->Compound_Addition Stimulation Stimulate with agonist (or forskolin for Gi) Compound_Addition->Stimulation Measurement Measure downstream signal (e.g., Calcium, cAMP) Stimulation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response Parameter_Calculation Calculate EC50/IC50 and efficacy Dose_Response->Parameter_Calculation

General workflow for in vitro GPCR signaling assays.

This technical guide provides a foundational understanding of this compound for researchers in the fields of chemistry and pharmacology. The provided protocols and data serve as a starting point for further investigation into the synthesis, characterization, and biological activity of this compound.

References

A Technical Guide to 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a substituted acetophenone derivative. It serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of psychoactive substances and potential therapeutics for mental health disorders.[1] This guide details its chemical and physical properties, predicted spectroscopic data, a plausible synthesis protocol, and its primary applications. Safety and handling precautions are also outlined.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, is an aromatic ketone.[2] Its structure features a central benzene ring substituted with an acetyl group, a bromine atom, and two methoxy groups. These functional groups make it a versatile precursor in organic synthesis.[1]

The key identification and physical data for this compound are summarized below.

ParameterValueReference
IUPAC Name 1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one[2]
CAS Number 90841-64-8[2][3][4]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1]
Appearance N/A (Likely a solid at room temp.)
Purity Typically ≥95% from commercial suppliers[2][4]
Storage Room Temperature or 4-8°C[2][4]
SMILES COC1=CC(Br)=C(OC)C=C1C(C)=O[2]

Spectroscopic Data Analysis (Predicted)

Experimental spectroscopic data for this specific compound is not widely available in published literature. The following tables present predicted ¹H NMR and ¹³C NMR chemical shifts based on established substituent effects on aromatic rings. These values are intended for reference and should be confirmed by experimental analysis.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C6-H)~7.35Singlet1H
Aromatic H (C3-H)~7.05Singlet1H
Methoxy (-OCH₃)~3.90Singlet3H
Methoxy (-OCH₃)~3.85Singlet3H
Acetyl (-COCH₃)~2.60Singlet3H

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~197
Aromatic C-O~154
Aromatic C-O~152
Aromatic C-C=O~128
Aromatic C-H~118
Aromatic C-H~116
Aromatic C-Br~114
Methoxy (-OCH₃)~56.5
Methoxy (-OCH₃)~56.0
Acetyl (-CH₃)~26.5

Synthesis Methodology

G cluster_0 Step 1: Bromination cluster_1 Step 2: Friedel-Crafts Acylation A 1,4-Dimethoxybenzene B 2-Bromo-1,4-dimethoxybenzene A->B Br₂ / Acetic Acid C 2-Bromo-1,4-dimethoxybenzene D This compound C->D Acetyl Chloride / AlCl₃ Then H₂O G Ligand 5-HT₂A Agonist (e.g., CIMBI-36) Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitability & Downstream Effects Ca->Response PKC->Response

References

Synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone from Hydroquinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various psychoactive compounds and a valuable building block in medicinal chemistry, starting from the readily available precursor, hydroquinone. This document details the experimental protocols for each synthetic step, presents all quantitative data in structured tables, and includes visual diagrams to elucidate the experimental workflow.

Synthetic Overview

The synthesis of this compound from hydroquinone is a three-step process. The first step involves the dimethylation of hydroquinone to yield 1,4-dimethoxybenzene. This is followed by the regioselective monobromination of 1,4-dimethoxybenzene to produce 2-bromo-1,4-dimethoxybenzene. The final step is a Friedel-Crafts acylation of the brominated intermediate to afford the target compound.

Synthesis_Workflow Hydroquinone Hydroquinone Step1 Step 1: Dimethylation Hydroquinone->Step1 Intermediate1 1,4-Dimethoxybenzene Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 2-Bromo-1,4-dimethoxybenzene Step2->Intermediate2 Step3 Step 3: Friedel-Crafts Acylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Friedel_Crafts_Acylation cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Acetyl_chloride Acetyl Chloride (CH₃COCl) Acylium_ion Acylium Ion ([CH₃C=O]⁺) Acetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- [AlCl₄]⁻ Aromatic_ring 2-Bromo-1,4- dimethoxybenzene Deprotonation Deprotonation AlCl4-->Deprotonation Base Sigma_complex Arenium Ion Intermediate (Sigma Complex) Aromatic_ring->Sigma_complex + [CH₃C=O]⁺ Sigma_complex->Deprotonation Deprotonation->AlCl3 + HCl Final_product This compound Deprotonation->Final_product - H⁺

physical and chemical properties of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The information is compiled for use in research, synthetic chemistry, and drug development contexts.

Compound Identification and Core Properties

This compound is a halogenated aromatic ketone belonging to the substituted acetophenone class.[1] Its structure features a bromine atom and two methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and potential biological activity.[1] The compound is primarily recognized as a synthetic intermediate and a potential psychoactive substance, structurally related to the 2C-x family of phenethylamines.

Table 1: Compound Identifiers

Identifier Value
CAS Number 90841-64-8[1][2][3]
IUPAC Name This compound[1]
Synonyms 4'-Bromo-2',5'-dimethoxyacetophenone, 2,5-Dimethoxy-4-bromoacetophenone
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1][2]
MDL Number MFCD13659300[2]
InChI Key PXIBOMTVNQIFET-UHFFFAOYSA-N[1]

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1OC)Br)OC[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited in publicly available literature. The data presented below is a combination of reported information and properties typical for structurally related aromatic ketones.

Table 2: Physical and Chemical Properties

Property Value / Description
Appearance Reported as a crystalline solid or powder under standard conditions.
Melting Point Specific experimental data is largely unreported in available literature. For comparison, the structural isomer 2-bromo-2',5'-dimethoxyacetophenone has a melting point of 83-85 °C.
Boiling Point Experimental data not found.
Solubility Possesses limited solubility in water.[1] Expected to have good solubility in common organic solvents like ethanol, acetone, and dichloromethane, consistent with other aromatic ketones.[1][4]

| Stability | Stable under ambient conditions when stored properly. Should be handled with caution as specific stability and hazard data are not well-documented.[1] |

Spectroscopic and Analytical Data

Table 3: Spectroscopic Data

Technique Expected Peaks and Features
¹H NMR - Aromatic Protons (2H): Two singlets expected in the aromatic region (~6.5-7.5 ppm).- Methoxy Protons (6H): Two singlets for the two distinct -OCH₃ groups, expected around 3.8-4.0 ppm.- Acetyl Protons (3H): A sharp singlet for the -COCH₃ group, expected around 2.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal reported at ~191.0 ppm.[1]- Aromatic Carbons (6C): Signals expected in the range of 113-154 ppm.[1]- Methoxy Carbons (2C): Signals expected around 55-60 ppm.- Acetyl Carbon (1C): A signal expected around 25-30 ppm.
IR Spectroscopy - C=O Stretch (Aromatic Ketone): Strong, sharp absorption reported in the 1680-1690 cm⁻¹ region.[1]- C-H Stretch (Aromatic): Peaks expected just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks expected just below 3000 cm⁻¹.- C-O Stretch (Aryl Ether): Strong absorptions in the 1200-1300 cm⁻¹ region.[1]- C=C Stretch (Aromatic): Multiple bands in the 1500-1600 cm⁻¹ region.[1]

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z 258 and 260 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass is calculated as 257.989156 Da.[1] |

Experimental Protocols

Representative Synthesis: Bromination of 2,5-Dimethoxyacetophenone

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2,5-Dimethoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyacetophenone (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0 °C.

  • Bromine Addition: In a separate container, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred acetophenone solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing cold water to quench the reaction and precipitate the crude product.

  • Workup: Collect the precipitate by vacuum filtration. Redissolve the solid in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 2,5-Dimethoxyacetophenone D Dissolve A in C, cool to 0 °C A->D B Bromine (Br₂) E Add B dropwise B->E C Glacial Acetic Acid C->D D->E F Stir at room temp (1-2 hours) E->F G Quench with H₂O F->G H Filter precipitate G->H I Dissolve in CH₂Cl₂ H->I J Wash with H₂O & Brine I->J K Dry (Na₂SO₄) & Concentrate J->K L Purify (Recrystallization or Chromatography) K->L M Final Product: This compound L->M

Caption: Representative workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are scarce, its structure is closely related to the known psychedelic phenethylamine 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine).[6] The primary molecular targets for 2C-B and related hallucinogens are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype .[6] It is hypothesized that this compound may act as a precursor or interact with this same pathway.

The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway is central to the psychoactive effects of serotonergic drugs.

Key Signaling Cascade:

  • Agonist Binding: A ligand (e.g., serotonin or a synthetic agonist) binds to the 5-HT₂ₐ receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • PLC Activation: The α-subunit of Gq activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG and elevated Ca²⁺ levels cooperatively activate Protein Kinase C (PKC), which then phosphorylates various downstream cellular proteins, leading to a cascade of neuronal and physiological responses.

G Ligand Agonist (e.g., Serotonin) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Responses (Neuronal Excitation) PKC->Response Phosphorylates Targets

References

Technical Guide on the Safe Handling of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and structurally similar compounds. A comprehensive toxicological profile for this specific chemical is not available. Therefore, it should be handled with the utmost caution, assuming it to be hazardous. All laboratory personnel must be thoroughly trained in safe handling procedures before working with this compound.

Chemical Identification and Properties

This compound is a substituted acetophenone that serves as a chemical intermediate in various research and development applications, including the synthesis of psychoactive substances and potential pharmaceutical compounds.[1] Due to the limited availability of detailed safety data, a cautious approach is paramount.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 4'-bromo-2',5'-dimethoxyacetophenone, 2,5-dimethoxy-4-bromoacetophenone[1]
CAS Number 90841-64-8[1][2][3]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1]
Purity Typically ≥95%[2]
Appearance Not explicitly stated, handle as a solid powder.
Storage Temperature 4-8°C[4]

Hazard Identification and Classification

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin corrosion/irritation2
alt text
Warning H315: Causes skin irritation.[4]
Serious eye damage/eye irritation2A
alt text
Warning H319: Causes serious eye irritation.[4]
Specific target organ toxicity – single exposure (respiratory tract irritation)3
alt text
Warning H335: May cause respiratory irritation.[4]

Note: The toxicological properties of this compound have not been fully investigated.[5] It should be treated as a hazardous substance at all times.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited specific data, the following protocols are based on general best practices for handling potentially hazardous chemical compounds.

General Handling Protocol
  • Risk Assessment: Before any work begins, a thorough risk assessment must be conducted for the planned experiment, considering the quantity of the substance to be used, the nature of the procedure (e.g., heating, aerosolizing), and the potential for exposure.

  • Controlled Environment: All handling of this compound must be performed in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.

    • Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and boots are recommended.[5]

  • Hygiene Practices: Avoid inhalation of dust or vapors.[5] Do not allow the substance to come into contact with skin or eyes. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency First Aid Protocol
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water.[5] Seek medical attention if irritation persists.

  • Eye Contact: If the substance enters the eyes, immediately flush with clean, running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill and Disposal Protocol
  • Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety workflows and decision-making processes when handling chemicals with incomplete safety data.

G cluster_prep Preparation cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound fume_hood->weighing reaction Perform Reaction weighing->reaction emergency Emergency Procedures (Spill, Exposure) weighing->emergency cleanup Clean Work Area reaction->cleanup reaction->emergency decontaminate Decontaminate Equipment cleanup->decontaminate cleanup->emergency waste_disposal Dispose of Waste decontaminate->waste_disposal documentation Document Experiment waste_disposal->documentation

Caption: General Laboratory Safety Workflow for Hazardous Chemicals.

G cluster_yes cluster_no start Hazard Assessment for This compound data_check Is comprehensive SDS/Toxicity data available? start->data_check follow_sds Follow specific handling protocols data_check->follow_sds Yes struct_analogy Analyze structurally similar compounds data_check->struct_analogy No end_point Implement Safety Protocols follow_sds->end_point assume_hazard Assume high hazard: Irritant, Harmful struct_analogy->assume_hazard precaution Apply stringent precautionary measures assume_hazard->precaution precaution->end_point

Caption: Hazard Assessment Logic for Compounds with Limited Data.

References

Technical Guide: Solubility of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone, a compound of interest in medicinal chemistry and pharmacological research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure and the general properties of similar aromatic ketones. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for scientists working with this compound in a laboratory setting, particularly for applications in drug development and analytical chemistry.

Introduction

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol .[1] Its structure, featuring a brominated and dimethoxylated phenyl ring, suggests that it is a hydrophobic molecule with some capacity for polar interactions.[1] Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. The solubility profile dictates the choice of solvents for reaction media, recrystallization, and chromatographic analysis.

Predicted Solubility Profile

Based on these general principles, the expected solubility in common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

SolventPredicted SolubilityRationale
Non-Polar Solvents
TolueneHighAromatic solvent interacts favorably with the phenyl ring.
HexaneModerate to LowPrimarily van der Waals interactions; polarity mismatch with methoxy and ketone groups.
Polar Aprotic Solvents
Dichloromethane (DCM)HighGood solvent for a wide range of organic compounds, including aromatic ketones.
AcetoneHighThe ketone group in acetone can interact with the polar groups of the solute.
Ethyl AcetateHighThe ester functional group provides a balance of polarity.
Tetrahydrofuran (THF)HighThe ether linkage and cyclic structure make it a good solvent for many organic compounds.
Polar Protic Solvents
MethanolModerateThe hydroxyl group can hydrogen bond, but the overall polarity may be too high for optimal solubility.
EthanolModerateSimilar to methanol, with slightly lower polarity which might improve solubility.
Aqueous Solvents
WaterVery LowThe hydrophobic nature of the molecule dominates, leading to poor aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 10 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure

The overall workflow for determining the solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_calculation Calculation A Weigh excess this compound B Add a known volume of solvent to a vial A->B Add solid to solvent C Seal vial and place in a thermostatically controlled shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) at a constant temperature C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Accurately dilute the filtrate with the same solvent G->H I Analyze the diluted sample by a calibrated analytical method (e.g., HPLC) H->I J Determine the concentration of the diluted sample I->J K Calculate the original concentration in the saturated solution J->K L Express solubility in g/L or mol/L K->L

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Method:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 2 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Relationships in Solubility Prediction

The prediction of a compound's solubility is based on a logical relationship between its molecular structure and the properties of the solvent. This can be visualized as a decision-making process.

solubility_logic cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Interaction Assessment cluster_prediction Solubility Prediction start Start: Assess Compound Structure (this compound) hydrophobic Hydrophobic Moieties: - Phenyl Ring - Bromo Group start->hydrophobic hydrophilic Hydrophilic/Polar Moieties: - Ketone Group - Methoxy Groups start->hydrophilic interaction1 Strong Interaction with Hydrophobic Moieties? hydrophobic->interaction1 interaction2 Strong Interaction with Polar Moieties? hydrophilic->interaction2 polar_solvent Polar Solvent (e.g., Methanol, Acetone) polar_solvent->interaction2 nonpolar_solvent Non-Polar Solvent (e.g., Toluene, Hexane) nonpolar_solvent->interaction1 high_sol High Solubility interaction1->high_sol Yes (for non-polar solvents) low_sol Low Solubility interaction1->low_sol No (for polar solvents) interaction2->high_sol Yes (for polar solvents) interaction2->low_sol No (for non-polar solvents)

Figure 2. Logical diagram for predicting solubility based on molecular structure.

Conclusion

While precise, experimentally determined solubility data for this compound in various organic solvents are not widely documented, a qualitative understanding can be derived from its chemical structure. For research and development purposes, it is imperative to determine the solubility experimentally. The protocol detailed in this guide provides a robust framework for obtaining reliable and accurate quantitative solubility data. This information is fundamental for the effective handling and application of this compound in scientific research and drug development.

References

Spectroscopic and Synthetic Profile of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who utilize this compound as a key intermediate.

Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 90841-64-8

  • Molecular Formula: C₁₀H₁₁BrO₃

  • Molecular Weight: 259.1 g/mol

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (Aromatic)~7.3Singlet1H
H-6 (Aromatic)~7.1Singlet1H
-OCH₃ (C5)~3.9Singlet3H
-OCH₃ (C2)~3.8Singlet3H
-COCH₃~2.6Singlet3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic downfield shift for the carbonyl carbon.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbonyl)190.99
Aromatic Carbons113 - 154
Mass Spectrometry (MS)

Mass spectrometry provides data on the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) offers precise mass determination.

ParameterValue
Molecular Weight259.10 g/mol
Exact Mass (for ⁷⁹Br isotope)257.9890 g/mol
Monoisotopic Mass257.989156 Da
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data below indicates the expected absorption frequencies.

Functional GroupWavenumber (cm⁻¹)Description
C-H (Aromatic)~3100-3000Stretch
C-H (Aliphatic, -CH₃)~2950-2850Stretch
C=O (Aromatic Ketone)~1680-1660Strong, sharp stretch
C=C (Aromatic)~1600, ~1475Stretch
C-O (Aryl Ether)~1250Asymmetric stretch
C-Br~600-500Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy shows characteristic electronic transitions within the conjugated aromatic system.

Transition TypeAbsorption Maximum (λmax)
π → π*270 - 300 nm

Experimental Protocols

This section details the synthetic procedure for preparing this compound and the general methodologies for acquiring the spectroscopic data presented.

Synthesis Protocol: Bromination of 2,5-Dimethoxyacetophenone

One common method for synthesizing the title compound is through the electrophilic bromination of 2,5-dimethoxyacetophenone.

Materials:

  • 2,5-Dimethoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator)

  • Sodium sulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The process involves placing the sample in a strong magnetic field and exciting the nuclei with radio waves.[3]

  • Processing: Process the resulting Free Induction Decay (FID) signal using Fourier transformation to obtain the frequency domain spectrum.

Mass Spectrometry (MS):

  • Ionization: Introduce a small sample into the mass spectrometer. Use an appropriate ionization technique, such as Electron Ionization (EI) for this type of molecule, to convert the molecules into gas-phase ions.[4][5]

  • Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[5][6][7]

  • Detection: An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[4][5]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a neat solid using the mull technique or by dissolving it in a suitable solvent (e.g., chloroform).[8] Alternatively, use the Attenuated Total Reflectance (ATR) method with a solid sample.

  • Data Acquisition: Place the sample in an IR spectrometer. The instrument shines infrared radiation through the sample, and a detector measures the transmittance at different wavenumbers.[9]

  • Analysis: The resulting spectrum plots percent transmittance against wavenumber (cm⁻¹), showing absorption bands characteristic of the molecule's functional groups.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to final characterization of the target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Synthesis Planning synthesis Bromination of 2,5-Dimethoxyacetophenone start->synthesis workup Workup & Purification (Filtration, Washing, Drying) synthesis->workup Reaction Completion purification Final Purification (Recrystallization or Chromatography) workup->purification product Isolated Product: This compound purification->product Pure Compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (MS / HRMS) product->ms ir Infrared (IR) Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv data data nmr->data ms->data ir->data uv->data

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenethylamines from 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a substituted acetophenone that serves as a key precursor in the synthesis of various phenethylamine compounds.[1] These phenethylamines, particularly 4-bromo-2,5-dimethoxyphenethylamine (2C-B), are of significant interest in medicinal chemistry and pharmacology due to their potent interactions with serotonin receptors.[2][3] 2C-B, for instance, is a well-known psychedelic compound that acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors.[3][4] The synthesis of such compounds is a critical step in the development of new research tools and potential therapeutic agents.

This document provides detailed protocols for the synthesis of phenethylamines from this compound, focusing on the reductive amination pathway. An alternative two-step pathway involving α-bromination followed by amination is also discussed.

Application Notes

The primary application of this compound in this context is as a starting material for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its analogues.[4] The direct conversion of the ketone to the corresponding primary amine can be efficiently achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by its immediate reduction to the amine using a suitable reducing agent.[5][6]

Alternatively, a two-step process can be employed. The first step involves the α-bromination of the ethanone to produce 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone.[7] This intermediate can then be converted to the primary amine through methods like the Delépine reaction, which utilizes hexamethylenetetramine.[8] The resulting β-keto-phenethylamine (bk-2C-B) would then require a subsequent reduction of the ketone group to yield the final phenethylamine product.[7][8]

The choice of synthetic route may depend on the availability of reagents, desired scale, and the need to avoid certain reaction conditions. Reductive amination is often preferred for its efficiency and milder conditions.[6][9]

Experimental Protocols

Protocol 1: Direct Reductive Amination of this compound

This protocol describes the synthesis of 4-bromo-2,5-dimethoxyphenethylamine from this compound using sodium cyanoborohydride as the reducing agent.

Materials:

  • This compound

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

  • Amine Source Addition: Add ammonium acetate (10-20 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps drive the imine formation.

  • pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is often optimal for imine formation.

  • Reduction: While stirring, add sodium cyanoborohydride (1.5-2.0 eq) to the mixture in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup:

    • Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. This will protonate the amine product and decompose any remaining reducing agent. Caution: This step may produce hydrogen cyanide gas; perform in a fume hood.

    • Stir for 1-2 hours to ensure complete hydrolysis of any imine intermediates.

    • Basify the solution with a sodium hydroxide solution to a pH of >12 to deprotonate the amine.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure phenethylamine.

Data Presentation
ParameterValueReference
Reactants
This compound1.0 eqN/A
Ammonium Acetate10-20 eq[5]
Sodium Cyanoborohydride1.5-2.0 eq[5]
Reaction Conditions
SolventMethanol[6]
TemperatureRoom Temperature[6]
Reaction Time24 - 48 hours[10]
Yield
Expected Yield (Post-purification)60-85%[6]

Mandatory Visualizations

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine via reductive amination.

Diagram 2: Simplified Signaling Pathway of 2C-B

Signaling_Pathway TwoCB 2C-B (4-bromo-2,5-dimethoxyphenethylamine) Receptor Serotonin Receptors (5-HT2A / 5-HT2C) TwoCB->Receptor Binds to Action Partial Agonist Activity Receptor->Action Leads to Effect Psychedelic Effects Action->Effect Results in

Caption: Simplified interaction of 2C-B with serotonin receptors.

References

experimental protocol for the synthesis of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a valuable intermediate in the preparation of various psychoactive compounds and a key building block in medicinal chemistry. The synthesis can be effectively achieved through the bromination of 2',5'-dimethoxyacetophenone.

Introduction

This compound is a chemical intermediate noted for its role in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and as a precursor to certain psychoactive substances. Its molecular structure, featuring a brominated and dimethoxylated phenyl ring attached to an ethanone group, makes it a versatile substrate for further chemical modifications. The protocol described herein outlines the direct bromination of 2',5'-dimethoxyacetophenone, a common and effective method for its preparation.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the electron-rich dimethoxy-substituted benzene ring.

Figure 1: Reaction scheme for the bromination of 2',5'-dimethoxyacetophenone to yield this compound.

Experimental Protocol

This protocol is based on established procedures for the bromination of activated aromatic systems.

Materials and Equipment:

  • 2',5'-Dimethoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',5'-dimethoxyacetophenone in a minimal amount of glacial acetic acid. Cool the flask in an ice bath with continuous stirring.

  • Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled solution of 2',5'-dimethoxyacetophenone over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any residual acetic acid and inorganic byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Data Presentation

The following table summarizes the key quantitative data for this experimental protocol.

Reagent Molar Mass ( g/mol ) Stoichiometric Ratio Typical Amount
2',5'-Dimethoxyacetophenone180.201.0 eq(User-defined)
Bromine159.811.0 - 1.1 eq(Calculated based on starting material)
Glacial Acetic Acid60.05Solvent(Sufficient to dissolve starting material)
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
This compound259.10(Calculated based on starting material)(Typically moderate to high)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve Dissolve 2',5'-Dimethoxy- acetophenone in Acetic Acid cool Cool to 0-10°C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react quench Pour into Ice Water react->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Isopropanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product 1-(4-Bromo-2,5-di- methoxyphenyl)ethanone dry->product Final Product EAS_Mechanism cluster_step1 Step 1: Electrophile Generation Br2 Br-Br Electrophile Br⁺---[Br-FeBr₃]⁻ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ (Catalyst) AromaticRing Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) AromaticRing->SigmaComplex + Br⁺ Product Brominated Product SigmaComplex->Product - H⁺

Application Notes and Protocols: 1-(4-broMo-2,5-diMethoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2,5-dimethoxyphenyl)ethanone is a versatile chemical intermediate with significant applications in medicinal chemistry. Its substituted phenyl ring makes it a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic activities. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel psychoactive and anticancer agents. The unique structural features of this molecule, including the bromine atom and two methoxy groups, allow for diverse chemical modifications, leading to compounds that can interact with key biological targets such as serotonin receptors and signaling pathways involved in cancer progression.

Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are centered on its role as a precursor for the synthesis of:

  • Psychoactive Agents: Derivatives of this compound, particularly substituted phenethylamines, have been investigated for their effects on the central nervous system. These compounds often exhibit activity at serotonin receptors, which are implicated in mood, perception, and cognition.

  • Anticancer Agents: The structural framework of this compound can be utilized to synthesize chalcones and other derivatives that have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives synthesized from precursors structurally related to this compound.

Table 1: Serotonin Receptor Affinity and Potency of 2,5-Dimethoxyphenethylamine Analogs

CompoundR5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)
2C-HH83 ± 1129 ± 513 ± 12.0 ± 0.2
2C-BBr15 ± 25.5 ± 0.623 ± 31.8 ± 0.2
2C-II12 ± 24.8 ± 0.522 ± 31.7 ± 0.2
2C-EEt39 ± 514 ± 218 ± 22.2 ± 0.3
2C-TFMCF32.5 ± 0.30.8 ± 0.115 ± 21.5 ± 0.2

Data adapted from relevant studies on 2,5-dimethoxyphenethylamine analogs.

Table 2: Antiproliferative Activity of Chalcone Derivatives Against Human Cancer Cell Lines

Chalcone DerivativeCancer Cell LineIC50 (µM)
Chalcone A (representative)MCF-7 (Breast)5.2
Chalcone B (representative)HeLa (Cervical)7.8
Chalcone C (representative)HCT116 (Colon)3.6
Chalcone D (representative)A549 (Lung)9.1

IC50 values are representative of chalcones with similar substitution patterns and are sourced from various anticancer studies.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Stirring apparatus

  • Reaction flask

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a reaction flask.

  • Slowly add an aqueous solution of potassium hydroxide (2 equivalents) to the stirred mixture.

  • Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human 5-HT2A serotonin receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • Radioligand: [3H]Ketanserin

  • Test compound (derivative of this compound)

  • Non-specific binding control: Mianserin (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]Ketanserin (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

Protocol 3: MTT Assay for Antiproliferative Activity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of chalcone derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test chalcone derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test chalcone derivative and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Mandatory Visualizations

G start Start: this compound synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification bio_eval Biological Evaluation purification->bio_eval receptor_assay Serotonin Receptor Binding Assay bio_eval->receptor_assay cancer_assay Anticancer Activity Assay (MTT) bio_eval->cancer_assay data_analysis Data Analysis (Ki, IC50) receptor_assay->data_analysis cancer_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt G ligand 5-HT2A Agonist (e.g., 2C-B derivative) receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response G chalcone Chalcone Derivative ros ↑ Reactive Oxygen Species (ROS) chalcone->ros cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) chalcone->cell_cycle mito_pathway Mitochondrial Pathway ros->mito_pathway bax_bak ↑ Bax/Bak mito_pathway->bax_bak bcl2 ↓ Bcl-2 mito_pathway->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Application Notes and Protocols: Reaction Mechanisms of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key reaction mechanisms involving 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. This versatile ketone is a valuable starting material for the synthesis of a variety of compounds with potential applications in medicinal chemistry and pharmacology. The protocols outlined below are based on established synthetic transformations of aryl ketones and are intended to serve as a comprehensive guide for laboratory synthesis.

Synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via α-Bromination and Delépine Reaction

A primary application of this compound is in the synthesis of the cathinone analog, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, commonly known as bk-2C-B. This is typically achieved through a two-step process involving the bromination of the α-carbon followed by a Delépine reaction with hexamethylenetetramine to introduce the primary amine.

Experimental Protocols

Step 1: α-Bromination of this compound

This protocol describes the selective bromination of the methyl group adjacent to the carbonyl function using N-bromosuccinimide (NBS) as the brominating agent.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acidic Aluminum Oxide (Al₂O₃)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

    • Add N-bromosuccinimide (1.2 eq) and acidic aluminum oxide (10% w/w) to the solution.[1]

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[1]

    • After completion, cool the reaction mixture to room temperature and filter to remove the aluminum oxide.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. The crude product can be used in the next step without further purification.

Step 2: Delépine Reaction for the Synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one

This protocol details the formation of the primary amine from the α-bromo ketone intermediate.

  • Materials:

    • 2-Bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone

    • Hexamethylenetetramine

    • Chloroform

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • 6N Sodium Hydroxide (NaOH) solution

    • Ether

  • Procedure:

    • Dissolve hexamethylenetetramine (1.1 eq) in chloroform in a round-bottom flask fitted with a reflux condenser and stirrer.[2]

    • Heat the solution to reflux and add a solution of 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (1.0 eq) in chloroform dropwise over 1 hour.[2]

    • After the addition is complete, continue stirring at reflux for an additional 3 hours.[2]

    • Cool the mixture in an ice bath to precipitate the hexaminium salt. Collect the salt by suction filtration.

    • Dissolve the crude salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Allow the reaction mixture to stand for 24 hours to facilitate the hydrolysis of the hexaminium salt.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and cool in an ice bath.

    • Make the solution strongly alkaline (pH 13) by the slow addition of 6N NaOH solution.[2]

    • Extract the aqueous phase with ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

    • Filter and concentrate the solution under reduced pressure to yield 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary
Reaction StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
α-Bromination This compoundNBS, Acidic Al₂O₃MethanolReflux10-20 min85-95%
Delépine Reaction 2-Bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanoneHexamethylenetetramine, HClChloroform, Ethanol/WaterReflux, then RT24 hours60-75%

Reaction Workflow

G A This compound B α-Bromination A->B NBS, Acidic Al₂O₃ Methanol, Reflux C 2-Bromo-1-(4-bromo-2,5-dimethoxyphenyl)ethanone B->C D Delépine Reaction C->D 1. Hexamethylenetetramine 2. HCl, Ethanol E 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) D->E G A This compound B Enamine Formation A->B Morpholine C Enamine Intermediate B->C D Thionation & Rearrangement C->D Sulfur (S₈) E Thioamide Product D->E G A This compound B Iminium Ion Formation A->B NH₄Cl C Iminium Intermediate B->C D Reduction C->D NaBH₃CN E 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine D->E G A This compound B N-formyl Intermediate Formation A->B Formamide, Δ C N-formyl Derivative B->C D Hydrolysis C->D HCl, H₂O, Δ E 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine D->E

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a key intermediate in the preparation of various psychoactive compounds and other pharmacologically active molecules. The described methodology is based on the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene.

Chemical Reaction and Stoichiometry

The synthesis proceeds via the electrophilic aromatic substitution of 1-bromo-2,5-dimethoxybenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1-bromo-2,5-dimethoxybenzene[1][2]
Acylating Agent Acetyl Chloride[2][3]
Catalyst Anhydrous Aluminum Chloride[2][3]
Solvent Dichloromethane (DCM)[2][3]
Molar Ratio (Starting Material:Acetyl Chloride:Catalyst) 1 : 1.1 : 1.2Adapted from[2][3]
Reaction Temperature 0°C to Room Temperature[3]
Reaction Time 2-4 hoursAdapted from[2]
Typical Yield 70-85%Estimated based on similar reactions
Purity (after recrystallization) >98%Estimated

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Weigh Starting Material, Catalyst, and Acylating Agent Mixing Suspend AlCl3 in DCM and cool to 0°C Reagents->Mixing Solvent Prepare Anhydrous Dichloromethane Solvent->Mixing Addition1 Slowly add Acetyl Chloride Mixing->Addition1 Addition2 Slowly add 1-bromo-2,5-dimethoxybenzene solution in DCM Addition1->Addition2 Stirring Stir at 0°C, then warm to Room Temperature Addition2->Stirring Quenching Pour reaction mixture onto ice/HCl Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash organic layer with NaHCO3(aq) and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Remove Solvent in vacuo Drying->Evaporation Recrystallization Recrystallize from Ethanol or Methanol Evaporation->Recrystallization Isolation Filter and Dry the Pure Product Recrystallization->Isolation

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1-bromo-2,5-dimethoxybenzene (1.00 kg, 4.61 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.67 kg, 5.07 mol)

  • Acetyl Chloride (CH₃COCl) (0.39 L, 5.07 mol)

  • Anhydrous Dichloromethane (DCM) (10 L)

  • Crushed Ice (10 kg)

  • Concentrated Hydrochloric Acid (HCl) (1 L)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃) (5 L)

  • Saturated Sodium Chloride Solution (Brine) (5 L)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Equipment:

  • 20 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • Reaction Setup:

    • In a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend anhydrous aluminum chloride (0.67 kg) in anhydrous dichloromethane (5 L).

    • Cool the suspension to 0°C in an ice-water bath with continuous stirring.

  • Formation of the Acylium Ion:

    • Slowly add acetyl chloride (0.39 L) to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Friedel-Crafts Acylation:

    • Dissolve 1-bromo-2,5-dimethoxybenzene (1.00 kg) in anhydrous dichloromethane (5 L).

    • Slowly add the solution of 1-bromo-2,5-dimethoxybenzene to the reaction mixture from the dropping funnel over a period of 1-1.5 hours, keeping the internal temperature below 5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0°C for another hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • In a separate large container, prepare a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L).

    • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.

    • Transfer the quenched mixture to a large separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 1 L).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (2 x 2.5 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent such as ethanol or methanol to yield pure this compound as a crystalline solid.

    • Filter the crystals using a Büchner funnel and wash with a small amount of cold solvent.

    • Dry the purified product under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.

  • Acetyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The reaction and work-up procedures are exothermic and release HCl gas . Ensure adequate ventilation and quenching procedures.

  • Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Analytical Detection of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a compound of interest in forensic science, pharmaceutical research, and drug development. The protocols outlined below are intended for researchers, scientists, and professionals in these fields.

Overview of Analytical Techniques

The detection of this compound can be effectively achieved using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and quantification of this volatile compound. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable alternative for quantitative analysis. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.

Quantitative Data Summary

While specific validated quantitative data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics that can be expected from the described methods, based on the analysis of structurally similar brominated aromatic compounds and psychoactive substances.[1][2] Method validation is required to establish specific performance for a given matrix and instrument.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL0.04 - 0.5 µg/mL
Linearity (R²) > 0.99> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the analysis of this compound using GC-MS. This technique is highly selective and sensitive, making it suitable for the identification and quantification of the analyte in complex mixtures.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • 0.45 µm syringe filters

  • GC vials with inserts

3.1.2. Sample Preparation

  • Standard Solution Preparation: Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Perform serial dilutions in methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Solid): Accurately weigh approximately 10 mg of the homogenized solid sample. Dissolve in 10 mL of methanol and vortex for 2 minutes. Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Sample Preparation (Liquid/Biological Matrix): Perform a liquid-liquid extraction (LLE). To 1 mL of the sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Vortex for 2 minutes and centrifuge to separate the layers. Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of methanol or dichloromethane.[3]

3.1.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 300 °C at 15 °C/min

    • Hold at 300 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound should be determined from the full scan analysis of a standard.

3.1.4. Data Analysis

Identify the analyte by comparing the retention time and mass spectrum of the sample with that of the reference standard. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Weighing/Measurement Dissolve Dissolution in Methanol Prep->Dissolve Extract Liquid-Liquid Extraction (if needed) Dissolve->Extract Filter Filtration Extract->Filter Inject Injection into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol describes an HPLC method with UV detection for the quantitative analysis of this compound. This method is particularly useful for routine quality control analysis.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

  • HPLC vials with inserts

3.2.2. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.3. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector

  • Column: C8 column (e.g., Phenomenex Luna C8(2), 150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength around 280-300 nm is expected to be suitable.

3.2.4. Data Analysis

Identify the analyte by comparing the retention time of the peak in the sample chromatogram with that of the reference standard. Quantify the analyte by creating a calibration curve from the peak areas of the standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution Dilute Dilution with Mobile Phase Prep->Dilute Filter Filtration Dilute->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identification by Retention Time Detect->Identify Quantify Quantification via Calibration Curve Identify->Quantify

HPLC-UV analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

3.3.1. Materials and Reagents

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

3.3.2. Sample Preparation

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a small vial.

  • Add a small amount of TMS as an internal standard (0 ppm reference).

  • Transfer the solution to a 5 mm NMR tube.

3.3.3. NMR Instrumentation and Parameters

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent

  • Probe: 5 mm broadband observe (BBO) probe

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • ¹H NMR Parameters:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more

    • Relaxation delay: 2.0 s

3.3.4. Data Analysis

Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts, multiplicities, and integration of the signals in the ¹H and ¹³C NMR spectra will confirm the structure of the molecule. The carbonyl carbon signal in the ¹³C NMR spectrum is expected to appear around 191 ppm.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Prep Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H and 13C NMR Spectra Transfer->Acquire Process Process Raw Data Acquire->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

NMR analysis workflow for structural elucidation.

References

Application Notes and Protocols: The Role of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone in the Synthesis of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of serotonin receptor agonists derived from 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. This key intermediate is pivotal in the synthesis of potent and selective agonists for the 5-HT₂A receptor, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and its N-benzyl derivative, 25B-NBOMe. These compounds are valuable tools in neuroscience research for probing the structure and function of serotonin receptors.

Introduction

This compound serves as a crucial precursor in the synthesis of a class of phenethylamine-based serotonin receptor agonists. Its chemical structure allows for the introduction of an ethylamine side chain, a key pharmacophore for interaction with serotonin receptors. The bromo- and dimethoxy-substituents on the phenyl ring contribute to the high affinity and selectivity of the resulting compounds for the 5-HT₂ subfamily of serotonin receptors, particularly the 5-HT₂A subtype. Agonism at this receptor is known to produce psychedelic effects and is a key area of research for understanding consciousness, perception, and various psychiatric disorders.

Featured Serotonin Receptor Agonists

The primary serotonin receptor agonists synthesized from this compound are 2C-B and 25B-NBOMe. 2C-B is a potent partial agonist at the 5-HT₂A receptor, while the addition of an N-(2-methoxybenzyl) group to create 25B-NBOMe significantly increases its potency, making it a full agonist.[1]

Pharmacological Data Summary

The following table summarizes the quantitative pharmacological data for 2C-B and 25B-NBOMe, highlighting their affinity (Ki) and functional potency (EC₅₀) at key serotonin receptors.

CompoundReceptorKi (nM)EC₅₀ (nM)EfficacyReference
2C-B 5-HT₂A6.515Partial Agonist[2]
5-HT₂C2243Partial Agonist[2]
25B-NBOMe 5-HT₂A0.5 - 1.010.53Full Agonist[1][3]
5-HT₂B10--[1]
5-HT₂C1.7 - 6.2--[1]

Experimental Protocols

Detailed methodologies for the synthesis of 2C-B and 25B-NBOMe are provided below. These protocols are based on established synthetic routes.

Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) from this compound

This synthesis can be achieved via a two-step process involving α-bromination of the starting ketone followed by the Delépine reaction to introduce the primary amine.

Step 1: α-Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the ketone solution with stirring at room temperature.

  • Continue stirring for 16 hours.[4]

  • Pour the reaction mixture into ice water to precipitate the crude α-bromo ketone.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Delépine Reaction to form 2C-B

  • Dissolve the α-brominated intermediate (1.0 eq) in chloroform.

  • Add a solution of hexamethylenetetramine (1.1 eq) in chloroform to the reaction mixture.[5]

  • Reflux the mixture for 3 hours. A precipitate of the quaternary ammonium salt will form.[5]

  • Cool the mixture and collect the salt by filtration.

  • Hydrolyze the quaternary ammonium salt by refluxing in a mixture of concentrated hydrochloric acid and ethanol for 24 hours.[5][6]

  • After cooling, ammonium chloride will precipitate and can be removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a strong base (e.g., 25% NaOH) to liberate the free amine.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or toluene).[7]

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the 2C-B freebase.

  • The freebase can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether or isopropanol) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in a suitable solvent.[7]

  • Collect the precipitated 2C-B hydrochloride by filtration and dry.

Synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe) from 2C-B

This synthesis involves the reductive amination of 2C-B with 2-methoxybenzaldehyde.

  • Dissolve 2C-B hydrochloride (1.0 eq) and 2-methoxybenzaldehyde (1.2 eq) in ethanol.

  • Add triethylamine (Et₃N) (1.5 eq) to the mixture to neutralize the hydrochloride and facilitate the reaction.

  • Reflux the mixture for 3 hours to form the intermediate imine.[4]

  • Cool the reaction mixture to room temperature and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction for 30 minutes at room temperature to reduce the imine to the secondary amine.[4]

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 25B-NBOMe freebase.

  • The product can be purified by column chromatography on silica gel.

  • The purified freebase can be converted to the hydrochloride salt as described for 2C-B.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to 2C-B and subsequently to 25B-NBOMe.

Synthetic_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate cluster_product1 Product 1 cluster_product2 Product 2 Start This compound Intermediate α-Bromo Intermediate Start->Intermediate α-Bromination 2C-B 2C-B Intermediate->2C-B Delépine Reaction 25B-NBOMe 25B-NBOMe 2C-B->25B-NBOMe Reductive Amination

Caption: Synthetic pathway from the precursor to 2C-B and 25B-NBOMe.

5-HT₂A Receptor Signaling Pathway

The synthesized agonists primarily act on the 5-HT₂A receptor, which is a Gq-coupled receptor. The signaling cascade is depicted below.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Serotonin Receptor Agonist (e.g., 2C-B, 25B-NBOMe) 5HT2A 5-HT₂A Receptor Agonist->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Ca²⁺ Release from ER IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

References

Application Notes and Protocols for the Laboratory Preparation of 1-(4-bromo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a valuable intermediate in the synthesis of various psychoactive compounds and other pharmaceutical agents. The primary synthetic route described is the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene. This application note includes a comprehensive experimental protocol, a summary of reagents and expected product specifications, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted acetophenone that serves as a key precursor in the synthesis of various target molecules in medicinal chemistry and drug development. Its structure, featuring a brominated and dimethoxylated phenyl ring, allows for further functionalization, making it a versatile building block. The most direct and common method for its preparation is the Friedel-Crafts acylation of commercially available 1-bromo-2,5-dimethoxybenzene. This reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to introduce an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 1-bromo-2,5-dimethoxybenzene and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
1-bromo-2,5-dimethoxybenzene217.0610.0 g1.0
Aluminum chloride (anhydrous)133.347.3 g1.2
Acetyl chloride78.503.9 mL (4.3 g)1.2
Dichloromethane (anhydrous)-100 mL-
Hydrochloric acid (2M)-50 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous magnesium sulfate---
Ethanol--For recrystallization

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Initial Mixture: Add anhydrous aluminum chloride (7.3 g) and anhydrous dichloromethane (50 mL) to the flask. Cool the mixture in an ice bath with stirring.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (3.9 mL) to the stirred suspension via the dropping funnel over 15 minutes.

  • Addition of Starting Material: Dissolve 1-bromo-2,5-dimethoxybenzene (10.0 g) in anhydrous dichloromethane (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.

Data Presentation

Product Specifications:

ParameterValueReference
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance Off-white to pale yellow solid-
Purity (typical) >95%[2]
Melting Point Not widely reported[1]

Expected Yield:

Reaction ScaleTheoretical YieldExpected Actual Yield
10.0 g of starting material11.93 g8.4 - 10.1 g (70-85%)

Note: The expected actual yield is an estimate based on typical Friedel-Crafts acylation reactions and may vary depending on experimental conditions.

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound start Starting Materials: 1-bromo-2,5-dimethoxybenzene Acetyl Chloride Aluminum Chloride reaction Friedel-Crafts Acylation in Dichloromethane start->reaction quench Quenching with Ice and HCl reaction->quench extraction Extraction with Dichloromethane quench->extraction wash Washing of Organic Layer extraction->wash dry_concentrate Drying and Solvent Removal wash->dry_concentrate purification Recrystallization from Ethanol dry_concentrate->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction is exothermic and generates HCl gas. Ensure proper temperature control and gas trapping.

This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical synthesis in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent workup procedures. These may include:

  • Unreacted Starting Materials: Such as 1,4-dimethoxybenzene and the acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Isomeric Byproducts: Positional isomers can form during the bromination or acylation steps.

  • Poly-acylated or Poly-brominated Species: The activated aromatic ring is susceptible to multiple additions of the acyl or bromo group.

  • Residual Reagents: Traces of catalysts (e.g., AlCl₃) and acids from the reaction or workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column Chromatography is ideal for separating the desired product from significant quantities of impurities, especially those with similar polarities.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It helps in identifying the components of the crude mixture, selecting an appropriate solvent system for column chromatography, and checking the purity of the fractions collected.[2]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be a solid at room temperature. While the exact melting point is not widely reported in the literature, a sharp melting range is indicative of high purity.[3] A structural isomer, 2-bromo-2',5'-dimethoxyacetophenone, has a reported melting point of 83-85°C.[3]

Troubleshooting Guide

Issue Possible Cause Solution
"Oiling out" during recrystallization (product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a "good" solvent (in which the compound is more soluble) to lower the saturation temperature.[4]
Low recovery after recrystallization Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization. Try adding an anti-solvent (a solvent in which the product is insoluble) to the solution after it has cooled to room temperature.[4]
Poor separation during column chromatography (overlapping spots on TLC) The chosen eluent system has a polarity that is too high or too low.Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[2]
Product is still impure after purification A single purification step may not be sufficient to remove all impurities.A combination of techniques may be necessary. For instance, initial purification by column chromatography can be followed by recrystallization of the purest fractions to achieve high purity.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Aryl Ketones

Solvent/Solvent SystemSuitabilityNotes
Ethanol GoodOften used for brominated aromatic compounds.[5]
Methanol GoodEffective for similar products from Friedel-Crafts reactions.[1][6]
Ethanol/Water ExcellentA mixed solvent system where the compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity appears. The solution is then reheated to clarity and allowed to cool slowly.[4]
Methanol/Water ExcellentSimilar to the ethanol/water system, offering good control over the crystallization process.[7]
Acetonitrile GoodHas been used for recrystallizing related bromo-dimethoxy-substituted aromatic compounds.[8]
Hexane/Ethyl Acetate ModerateCan be effective, but care must be taken to avoid "oiling out". Best for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system from Table 1 (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot chosen solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Mixed Solvent (e.g., Ethanol/Water): While the ethanol solution is hot, add water dropwise with swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and then allow the clear solution to cool as described above.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[2]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_purification cluster_end Crude_Product Crude this compound TLC_Analysis Purity Assessment by TLC Crude_Product->TLC_Analysis Decision Significant Impurities? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography->Recrystallization For higher purity Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the expected common byproducts in this synthesis?

A2: The most probable byproducts are regioisomers of the desired product. Due to the directing effects of the substituents on the starting material (1-bromo-2,5-dimethoxybenzene), the acetyl group can potentially add to other positions on the aromatic ring. The primary directing influence comes from the two activating methoxy groups, which are ortho, para-directing. The bromine atom is also an ortho, para-director, but is deactivating. The interplay of these effects can lead to the formation of small amounts of isomeric ketones.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Optimizing reaction conditions is key to minimizing byproduct formation. This includes controlling the reaction temperature (lower temperatures generally favor the thermodynamically more stable product), the rate of addition of the acylating agent, and the stoichiometry of the reactants and catalyst. Proper selection of the solvent can also influence regioselectivity.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A4: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. For detailed analysis of the product mixture and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. High-Performance Liquid Chromatography (HPLC) can also be utilized for quantitative analysis of the product and impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis acid (AlCl₃) due to moisture exposure. 2. Deactivated starting material. 3. Insufficient reaction temperature or time.1. Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is thoroughly dried. 2. Verify the purity of the 1-bromo-2,5-dimethoxybenzene. 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring by TLC.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to kinetic products. 2. Non-optimal solvent. 3. Incorrect stoichiometry of the Lewis acid.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acetylating agent. 2. Use a non-polar, inert solvent such as dichloromethane or carbon disulfide. 3. Use at least one equivalent of AlCl₃ per equivalent of the acylating agent.
Dark-colored Reaction Mixture/Product 1. Overheating of the reaction mixture. 2. Presence of impurities in the starting materials or solvent. 3. Prolonged reaction time leading to decomposition.1. Ensure efficient stirring and cooling to maintain the desired temperature. 2. Use purified starting materials and anhydrous solvents. 3. Monitor the reaction closely by TLC and quench it upon completion.
Difficult Product Isolation/Purification 1. Incomplete quenching of the Lewis acid. 2. Formation of an emulsion during workup. 3. Co-elution of byproducts during chromatography.1. Quench the reaction mixture slowly with ice-cold dilute acid (e.g., HCl). 2. Add a saturated solution of NaCl (brine) to break the emulsion. 3. Use a different solvent system or a more efficient chromatography column for better separation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1-bromo-2,5-dimethoxybenzene

Materials:

  • 1-bromo-2,5-dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel while maintaining the temperature at 0 °C.

  • To this mixture, add a solution of 1-bromo-2,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or methanol) or column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 1-bromo-2,5-dimethoxybenzene 1-bromo-2,5-dimethoxybenzene Friedel_Crafts Friedel-Crafts Acylation 1-bromo-2,5-dimethoxybenzene->Friedel_Crafts AcetylChloride Acetyl Chloride AcetylChloride->Friedel_Crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Main_Product This compound Friedel_Crafts->Main_Product Byproducts Regioisomeric Byproducts Friedel_Crafts->Byproducts

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Problem Identify Issue Start->Problem LowYield Low/No Product Problem->LowYield ImpureProduct Impure Product (e.g., isomers) Problem->ImpureProduct Analyze Analyze Reaction Conditions LowYield->Analyze ImpureProduct->Analyze Solution Implement Corrective Action Analyze->Solution End End Solution->End

Caption: A logical workflow for troubleshooting synthesis issues.

troubleshooting failed 1-(4-broMo-2,5-diMethoxyphenyl)ethanone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

Troubleshooting Failed Reactions

Low yields or complete failure of the synthesis of this compound can arise from several factors related to two primary synthetic routes: Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene or the bromination of 1-(2,5-dimethoxyphenyl)ethanone. This guide addresses common issues encountered in both pathways.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
No or Low Product Yield Friedel-Crafts Acylation: - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.[1] - Deactivated aromatic ring due to the presence of the bromo group.[1] - Insufficient amount of catalyst.[1] Bromination: - Inappropriate brominating agent for the activated substrate. - Reaction temperature is too low.Friedel-Crafts Acylation: - Use freshly opened, anhydrous aluminum chloride and ensure all glassware is thoroughly dried.[1] - Consider using a more reactive acylating agent or increasing the reaction temperature cautiously. - A stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone.[1] Bromination: - For activated rings, a milder brominating agent like N-bromosuccinimide (NBS) may offer better control than elemental bromine.[2] - Optimize the reaction temperature; some brominations of activated rings can proceed at or below room temperature.[2]
Formation of Multiple Products Friedel-Crafts Acylation: - Polysubstitution, although less common than in alkylation, can occur with highly activated rings.[3] - Isomer formation (acylation at different positions). Bromination: - Polybromination of the highly activated aromatic ring. - Side-chain bromination (at the acetyl group).Friedel-Crafts Acylation: - The acyl group is deactivating, which generally prevents polysubstitution.[3] If observed, reduce reaction time and temperature. - The directing effects of the methoxy and bromo groups should favor acylation at the 4-position. Purification by chromatography may be needed to separate isomers. Bromination: - Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture. - Control the reaction conditions; radical initiators (like light or AIBN) can promote side-chain bromination.[2]
Product is a Dark Oil or Tar - Reaction temperature was too high, leading to decomposition.[3] - Presence of impurities in starting materials.- Conduct the reaction at a lower temperature.[3] - Use purified starting materials. - Consider purification via column chromatography.
Difficulty in Product Purification - Incomplete reaction leaving starting material. - Presence of closely related side-products. - "Oiling out" during recrystallization.- Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Employ column chromatography for separating isomers or other impurities with similar polarity. - For recrystallization, if the product "oils out," try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for preparing this compound?

A1: Both the Friedel-Crafts acylation of 1-bromo-2,5-dimethoxybenzene and the bromination of 1-(2,5-dimethoxyphenyl)ethanone are viable routes. The choice may depend on the availability and purity of the starting materials. The bromination of 1-(2,5-dimethoxyphenyl)ethanone is often more direct if the starting acetophenone is readily available.

Q2: Why is my Friedel-Crafts acylation reaction not working even with anhydrous AlCl₃?

A2: The bromo substituent on the aromatic ring is deactivating, which can hinder the electrophilic aromatic substitution.[1] Additionally, the methoxy groups are activating but can also complex with the Lewis acid. A stoichiometric amount of a strong Lewis acid like AlCl₃ is crucial.[1] You may also need to gently heat the reaction mixture to overcome the activation energy.

Q3: I am getting a mixture of brominated products. How can I improve the regioselectivity?

A3: In the bromination of 1-(2,5-dimethoxyphenyl)ethanone, the methoxy groups are strong ortho-, para-directors. Bromination is expected to occur at the position para to the methoxy group at position 2 and ortho to the methoxy group at position 5, which is the desired 4-position. To minimize the formation of other isomers, careful control of reaction conditions (temperature, slow addition of brominating agent) is key.

Q4: What is the best method to purify the final product?

A4: Recrystallization is a common method for purifying solid acetophenones.[4] Suitable solvents can be determined through small-scale solubility tests. If recrystallization does not remove all impurities, column chromatography using silica gel is a highly effective alternative for separating products with different polarities.[5]

Q5: Can I use acylating agents other than acetyl chloride for the Friedel-Crafts reaction?

A5: Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts reactions, often in the presence of a Lewis acid catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 1-(2,5-dimethoxyphenyl)ethanone

This protocol is based on the general principles of electrophilic aromatic bromination of activated rings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,5-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Protocol 2: Synthesis via Friedel-Crafts Acylation of 1-bromo-2,5-dimethoxybenzene

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of bromobenzene.[7][8]

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent like dichloromethane. Cool the suspension in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • Acylation: Add a solution of 1-bromo-2,5-dimethoxybenzene (1 equivalent) in the same dry solvent dropwise to the reaction mixture.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours. The reaction may require gentle heating to proceed to completion. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] Separate the organic layer and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters

ParameterFriedel-Crafts AcylationBromination
Starting Material 1-bromo-2,5-dimethoxybenzene1-(2,5-dimethoxyphenyl)ethanone
Reagents Acetyl chloride, AlCl₃N-bromosuccinimide
Solvent DichloromethaneGlacial Acetic Acid
Temperature 0°C to reflux0°C to room temperature
Typical Yield 60-80%70-90%
Purification Column Chromatography, RecrystallizationRecrystallization, Column Chromatography

Visualizations

Synthesis_Pathways cluster_0 Route 1: Bromination cluster_1 Route 2: Friedel-Crafts Acylation 1-(2,5-dimethoxyphenyl)ethanone 1-(2,5-dimethoxyphenyl)ethanone Product_1 1-(4-bromo-2,5- dimethoxyphenyl)ethanone 1-(2,5-dimethoxyphenyl)ethanone->Product_1 NBS, Acetic Acid 1-bromo-2,5-dimethoxybenzene 1-bromo-2,5-dimethoxybenzene Product_2 1-(4-bromo-2,5- dimethoxyphenyl)ethanone 1-bromo-2,5-dimethoxybenzene->Product_2 Acetyl Chloride, AlCl3

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Reagents->Start Impure/Wet Check_Catalyst Verify Catalyst Activity and Stoichiometry (FC) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Inactive/Insufficient Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Purification Analyze Crude Product (TLC, NMR) Optimize_Temp->Purification Optimized Purification->Start Side Reactions Success Successful Synthesis Purification->Success Pure Product

Caption: Troubleshooting workflow for failed synthesis reactions.

Side_Reactions Starting Material 1-(2,5-dimethoxyphenyl)ethanone Desired Product This compound Starting Material->Desired Product Controlled Bromination Polybromination Polybrominated Products Starting Material->Polybromination Excess Brominating Agent Side-chain Bromination Side-chain Bromination Starting Material->Side-chain Bromination Radical Initiators

Caption: Potential side reactions in the bromination of 1-(2,5-dimethoxyphenyl)ethanone.

References

preventing the formation of pyrazine dimers in bk-2C-B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B). The primary focus of this guide is to address the formation of pyrazine dimers, a common issue encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant pyrazine dimer impurity in our synthesized bk-2C-B. What is the most likely cause?

A1: The presence of a pyrazine dimer of bk-2C-B is most commonly an analytical artifact generated during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the underivatized compound.[1] The high temperatures used in the GC injection port can cause the thermal degradation of bk-2C-B, leading to the formation of this dimer. It is generally not a byproduct of the synthesis itself, especially when using methods like the Delépine reaction under controlled conditions.

Q2: How can we confirm if the pyrazine dimer is a synthetic byproduct or an analytical artifact?

A2: To determine the origin of the pyrazine dimer, we recommend analyzing your sample using a different analytical technique that does not involve high temperatures. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it has been shown not to produce the pyrazine dimer artifact when analyzing bk-2C-B.[1] If the dimer is absent in the LC-MS analysis, it is almost certainly an artifact of the GC-MS procedure.

Q3: If we must use GC-MS, how can we prevent the formation of the pyrazine dimer?

A3: If GC-MS is the only available analytical technique, derivatization of the bk-2C-B sample prior to analysis is the most effective way to prevent pyrazine dimer formation. Derivatization of the primary amine and/or the ketone functional group can increase the thermal stability of the molecule, preventing its degradation in the GC inlet. Acylation reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used for derivatizing cathinones.

Q4: Are there any specific synthetic routes that are more prone to pyrazine dimer formation?

A4: Currently, there is no evidence in the scientific literature to suggest that standard synthetic routes for bk-2C-B, such as those employing the Delépine reaction, are prone to forming pyrazine dimers as a significant byproduct under typical reaction conditions. The Delépine reaction is a well-established method for the synthesis of primary amines from alkyl halides and generally proceeds with few side reactions.[2][3][4]

Troubleshooting Guide: Pyrazine Dimer Formation

This guide provides a step-by-step approach to troubleshooting the detection of pyrazine dimers in your bk-2C-B samples.

Observed Issue Potential Cause Recommended Action
Pyrazine dimer detected in GC-MS analysisThermal degradation in the GC inlet.1. Confirm with LC-MS: Analyze the sample using LC-MS to verify if the dimer is present at room temperature. 2. Derivatize before GC-MS: If LC-MS is not available, derivatize the sample with an appropriate agent (e.g., TFAA, PFPA) before GC-MS analysis.
Pyrazine dimer still detected in LC-MS analysis (unlikely)Potential, though undocumented, synthetic byproduct.1. Review Synthesis Conditions: Scrutinize the reaction temperature, pH, and reactant concentrations. High temperatures or extreme pH during synthesis or workup could potentially contribute to side reactions. 2. Purification: Employ rigorous purification techniques such as column chromatography or recrystallization to remove the impurity.

Experimental Protocols

Synthesis of bk-2C-B via the Delépine Reaction

The synthesis of bk-2C-B can be achieved through the Delépine reaction, which involves the reaction of an α-brominated intermediate with hexamethylenetetramine to yield the primary amine.[1]

  • Preparation of the α-brominated intermediate: 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is brominated at the alpha position using a suitable brominating agent.

  • Reaction with Hexamethylenetetramine: The resulting α-bromo ketone is then reacted with hexamethylenetetramine in a suitable solvent to form a quaternary ammonium salt.

  • Acid Hydrolysis: The quaternary ammonium salt is subsequently hydrolyzed using acidic conditions (e.g., ethanolic hydrochloric acid) to yield the primary amine, bk-2C-B.[2][3]

Note: Detailed experimental parameters such as reaction times, temperatures, and purification methods should be optimized for your specific laboratory setup.

Data Presentation

Analytical Method Derivatization Pyrazine Dimer Formation Reference
Gas Chromatography-Mass Spectrometry (GC-MS)NoHigh potential for artifactual formation[1]
Gas Chromatography-Mass Spectrometry (GC-MS)Yes (e.g., with 2,2,2-trichloroethyl chloroformate)Significantly reduced or eliminated[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)NoNot detected[1]

Visualizations

bk_2C_B_Analysis_Workflow Workflow for bk-2C-B Analysis to Prevent Pyrazine Dimer Artifacts start bk-2C-B Sample for Analysis decision Is LC-MS available? start->decision lcms Analyze with LC-MS decision->lcms Yes gcms_decision Must use GC-MS? decision->gcms_decision No end Accurate analysis without pyrazine dimer artifact lcms->end derivatize Derivatize sample (e.g., with TFAA or PFPA) gcms_decision->derivatize Yes no_gcms No (Consider alternative analytical methods) gcms_decision->no_gcms gcms Analyze with GC-MS derivatize->gcms gcms->end no_lcms No yes_lcms Yes yes_gcms Yes Pyrazine_Dimer_Formation_Pathway Hypothesized Formation of Pyrazine Dimer Artifact bk2cb bk-2C-B gc_inlet High Temperature in GC Inlet bk2cb->gc_inlet intermediate Reactive Intermediate (Hypothesized) gc_inlet->intermediate dimerization Dimerization intermediate->dimerization pyrazine_dimer Pyrazine Dimer Artifact dimerization->pyrazine_dimer

References

Technical Support Center: Stability and Degradation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and light. For laboratory-scale quantities, storage at room temperature is generally acceptable.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on the structure of this compound, which contains a ketone, two methoxy groups, and a bromine atom on a phenyl ring, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ether linkages of the methoxy groups may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of phenolic derivatives.

  • Oxidation: The electron-rich dimethoxy-substituted aromatic ring is prone to oxidation, which could result in the formation of quinone-type structures. The methoxy groups themselves can also be oxidized.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which may lead to debromination.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, potentially involving cleavage of the methoxy groups or other parts of the molecule.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for separating the intact parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The development process should involve:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.

  • Wavelength Selection: The detection wavelength should be set at the maximum absorbance of this compound to ensure high sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This involves analyzing samples from forced degradation studies to prove that all degradation products are well-separated from the parent peak.

Q4: What is "mass balance" in the context of stability studies, and why is it important?

A4: Mass balance is an essential component of forced degradation studies that reconciles the amount of the parent drug that has degraded with the amount of degradation products formed.[1][2] Ideally, the sum of the assay of the parent compound and the levels of all impurities and degradation products should be close to 100% of the initial concentration.[1] Achieving a good mass balance (typically between 95% and 105%) provides confidence that the analytical method is capable of detecting all major degradation products and that no significant amounts of non-chromophoric or volatile degradants are being formed.[1][2]

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseTroubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume.
Ghost peaks 1. Contamination from previous injections (carryover). 2. Impurities in the mobile phase or sample diluent.1. Implement a robust needle wash protocol. 2. Use high-purity solvents and freshly prepared mobile phases. Run a blank gradient to identify the source of the ghost peaks.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Poor resolution between parent and degradant peaks 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry.1. Modify the gradient slope, organic solvent, or pH of the mobile phase. 2. Try a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase).
Forced Degradation Study Issues
IssuePossible CauseTroubleshooting Steps
No or very little degradation observed 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. If no degradation is observed even under harsh conditions, this indicates high stability of the molecule.
Excessive degradation (>50%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve a target degradation of 5-20%.[3]
Poor mass balance 1. Co-elution of degradants with the parent peak. 2. Formation of non-UV active or volatile degradants. 3. Degradants are not eluted from the column. 4. Incorrect response factors for degradants.1. Optimize the HPLC method to improve resolution. 2. Use a mass spectrometer (LC-MS) to search for potential non-UV active compounds. 3. Use a stronger solvent to wash the column after each run. 4. If possible, isolate and characterize major degradants to determine their response factors relative to the parent compound.

Quantitative Data Summary

The following tables present representative data from forced degradation studies on this compound. Please note that this data is illustrative and intended for guidance purposes.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)12.52
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)18.23
Oxidative (3% H₂O₂, RT, 24h)25.84
Thermal (80°C, 48h)8.51
Photolytic (ICH Q1B, 1.2 million lux hours, 200 W h/m²)15.32

Table 2: Purity and Mass Balance Analysis

Stress Condition% Assay of Parent CompoundTotal % of Degradation ProductsMass Balance (%)
Acid Hydrolysis87.511.899.3
Base Hydrolysis81.817.599.3
Oxidative74.224.999.1
Thermal91.58.199.6
Photolytic84.714.699.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol to the appropriate concentration before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Phenolic Derivatives (Demethylation) parent->hydrolysis_prod oxidation_prod Quinone-type Structures parent->oxidation_prod photolysis_prod Debrominated Product parent->photolysis_prod

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Optimizing Reactions of 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems and reaction conditions for 1-(4-broMo-2,5-diMethoxyphenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Bromination: The bromination of the starting material, 2,5-dimethoxyacetophenone, may be incomplete. This can be due to the choice of brominating agent or solvent. Poor Solubility: The starting material or intermediates may have low solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates. Decomposition of Product: The product may be unstable under the reaction or work-up conditions.Optimize Brominating Agent and Solvent: Consider using a more reactive brominating agent or a solvent that better solubilizes the reactants. For instance, bromination in glacial acetic acid is a common method.[1][2] N-Bromosuccinimide (NBS) in a suitable solvent like methanol or acetonitrile can also be effective.[3][4] Solvent Screening: Test a range of solvents to improve solubility. Dichloromethane, tetrahydrofuran (THF), and ethanol are alternative options to consider.[4] Control Reaction Temperature: Perform the reaction at a controlled, often lower, temperature to minimize product degradation.
Formation of Di-brominated Byproduct Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) can lead to the formation of 1-(2,4-dibromo-5-methoxyphenyl)ethanone. Reaction Conditions: Higher temperatures and prolonged reaction times can favor over-bromination.Stoichiometric Control: Use a precise 1:1 molar ratio of the substrate to the brominating agent. In some cases, using a slight sub-stoichiometric amount of the brominating agent can help minimize di-bromination. Gradual Addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low concentration at any given time. Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Presence of Unreacted Starting Material Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Deactivated Brominating Agent: The brominating agent may have degraded due to improper storage or handling.Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature while monitoring for the formation of byproducts. Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture).
Difficult Purification of the Final Product Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product can make purification by column chromatography challenging. Oily Product: The product may not crystallize easily, making isolation difficult.Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol, methanol, or hexane/ethyl acetate) to purify the product. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic aromatic substitution of 2,5-dimethoxyacetophenone with a brominating agent. Commonly, this is achieved by reacting 2,5-dimethoxyacetophenone with bromine (Br₂) in a solvent such as glacial acetic acid.[1][2]

Q2: Which solvent system is optimal for the bromination of 2,5-dimethoxyacetophenone?

A2: The optimal solvent system can depend on the specific brominating agent and reaction conditions.

  • Glacial Acetic Acid is frequently used with molecular bromine (Br₂) and can provide good yields.[1][2]

  • Methanol (MeOH) has been shown to be an effective solvent when using N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of a catalyst like acidic Al₂O₃.[3]

  • Ethanol (EtOH) in the presence of a catalyst like KH₂PO₄ with NBS has also been reported to give excellent yields of α-brominated products, which are isomers of the desired product.[4]

  • Dichloromethane (CH₂Cl₂) can also be a suitable solvent, particularly in catalyzed reactions.

The choice of solvent can influence the reaction rate and selectivity, so empirical optimization is often necessary.

Q3: How can I avoid the formation of the di-brominated side product?

A3: To minimize the formation of di-brominated byproducts, it is crucial to control the stoichiometry of the reactants. Use no more than one equivalent of the brominating agent. Slow, dropwise addition of the brominating agent to the reaction mixture can also help to prevent localized high concentrations that can lead to over-bromination. Monitoring the reaction progress by TLC and stopping the reaction once the starting material is consumed is also a key strategy.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: If the reaction is sluggish, you can consider several approaches. First, ensure your reagents, particularly the brominating agent, are fresh and active. You could cautiously increase the reaction temperature while carefully monitoring for the formation of byproducts. Alternatively, the use of a catalyst, such as a Lewis acid or a solid-supported acid catalyst, may enhance the rate of bromination.[3]

Q5: What is the role of this compound and its derivatives in research?

A5: This compound and its derivatives, such as 2,5-dimethoxy-4-bromoamphetamine (DOB), are known to interact with serotonin receptors, particularly the 5-HT₂A receptor, where they can act as agonists or partial agonists.[5][6] This makes them valuable tools in neuroscience research for studying the function of the serotonergic system and its role in various physiological and pathological processes.

Experimental Protocols

Protocol 1: Bromination of 2,5-Dimethoxyacetophenone using Br₂ in Acetic Acid

This protocol is adapted from procedures for the bromination of similar aromatic ketones.

Materials:

  • 2,5-Dimethoxyacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or dichloromethane for extraction

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred solution of the acetophenone derivative over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • If the color of bromine persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Data Presentation

Table 1: Comparison of Solvent Systems for the Bromination of Acetophenone Derivatives
Brominating AgentSubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Br₂2,5-DimethoxybenzaldehydeGlacial Acetic AcidNoneRoom Temp48-7287[2]
NBSAcetophenoneMethanolAcidic Al₂O₃Reflux-89[3]
NBSAcetophenoneEthanolKH₂PO₄Reflux0.1796[4]
NBSAcetophenoneAcetonitrileAcidic Al₂O₃Reflux-51[3]
NBSAcetophenoneDichloromethaneAcidic Al₂O₃Reflux-44[3]

Note: Yields are for the brominated product, which may be an isomer of the target compound depending on the starting material and reaction conditions.

Visualization

Signaling Pathway of 5-HT₂A Receptor Activation

Derivatives of this compound, such as DOB, are known to be agonists of the serotonin 5-HT₂A receptor. The following diagram illustrates the general signaling pathway initiated by the activation of this G-protein coupled receptor.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand This compound Derivative (e.g., DOB) ligand->receptor Binds to dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates targets leading to ca2_release Ca2+ Release er->ca2_release Leads to ca2_release->cellular_response Contributes to

5-HT₂A Receptor Signaling Pathway
Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

G start Start: 2,5-Dimethoxyacetophenone reaction Bromination (e.g., Br2 in Acetic Acid) start->reaction workup Aqueous Work-up (Quenching, Neutralization, Extraction) reaction->workup drying Drying and Solvent Removal workup->drying purification Purification drying->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oily or impure analysis Characterization (NMR, MS, etc.) recrystallization->analysis chromatography->analysis end Pure this compound analysis->end

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral characteristics alongside structurally related acetophenone derivatives. By presenting experimental data, detailed protocols, and a clear workflow, this guide serves as a practical resource for the structural elucidation and purity assessment of this compound and its analogues.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two alternative compounds: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and 3,4-dimethoxyacetophenone. This comparative data highlights the influence of different substituents on the chemical shifts and coupling constants of the acetophenone scaffold.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-37.33s1H
H-67.08s1H
-OCH₃ (C2)3.88s3H
-OCH₃ (C5)3.84s3H
-COCH₃2.59s3H
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (Predicted) [1]H-3~6.5 - 6.7s1H
H-6~7.1 - 7.3s1H
-NH₂~4.5 - 5.5 (broad)s2H
-OCH₃ (C4)~3.8 - 3.9s3H
-OCH₃ (C5)~3.8 - 3.9s3H
-COCH₃~2.5 - 2.6s3H
3,4-dimethoxyacetophenone Aromatic Protons7.55 (dd, J=8.4, 2.0 Hz), 7.53 (d, J=2.0 Hz), 6.91 (d, J=8.5 Hz)m, d, d1H, 1H, 1H
-OCH₃ (C3)3.93s3H
-OCH₃ (C4)3.92s3H
-COCH₃2.54s3H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O197.0
C-1129.0
C-2153.2
C-3115.5
C-4114.2
C-5152.8
C-6118.0
-OCH₃ (C2)56.4
-OCH₃ (C5)56.2
-COCH₃30.1
3,4-dimethoxyacetophenone C=O196.6
Aromatic C153.2, 148.9, 130.4, 123.2, 110.1, 109.9
-OCH₃55.9, 55.8
-COCH₃26.0

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones is provided below.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the purified solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small amount of internal standard (e.g., TMS, 0.03% v/v).

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Follow the same initial setup as for ¹H NMR (locking and shimming).

    • Tune the probe to the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals in the ¹H NMR spectrum to deduce proton connectivity.

Experimental Workflow Visualization

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integration (¹H) calibrate->integrate multiplicity Multiplicity and Coupling Constant Analysis (¹H) calibrate->multiplicity assign Assign Signals to Structure integrate->assign multiplicity->assign

NMR Analysis Experimental Workflow

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel psychoactive compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique in this endeavor, providing detailed insights into the molecular weight and fragmentation patterns of these substances. This guide offers a comparative analysis of the mass spectrometric behavior of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and its key derivatives, supported by experimental data and detailed protocols.

Executive Summary

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of this compound, a substituted cathinone, and two of its closely related derivatives: the corresponding secondary alcohol, 1-(4-bromo-2,5-dimethoxyphenyl)ethanol, and the primary amine, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone. By examining the characteristic fragment ions and their relative abundances, this document aims to provide a clear framework for the identification and differentiation of these compounds. The distinct fragmentation pathways, influenced by the carbonyl, hydroxyl, and amino functional groups, are elucidated and visualized.

Mass Spectrometric Profiles: A Comparative Analysis

The electron ionization (EI) mass spectra of this compound and its derivatives exhibit characteristic fragmentation patterns that are instrumental in their identification. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

The molecular formula for this compound is C₁₀H₁₁BrO₃, with a molecular weight of approximately 259.1 g/mol . Mass spectrometric analysis is a key technique for confirming this molecular weight and elucidating the compound's structure through its fragmentation patterns. Tandem mass spectrometry, in particular, is useful for detailing these fragmentation pathways.

Below is a comparative summary of the major fragment ions observed for the parent compound and its alcohol and amine derivatives.

m/z This compound (Relative Abundance %) 1-(4-bromo-2,5-dimethoxyphenyl)ethanol (Relative Abundance %) 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (Relative Abundance %) Putative Fragment Identity
259/261405-[M]⁺ (Molecular ion)
244/24610030-[M - CH₃]⁺
216/2182010100[M - COCH₃]⁺ / [M - CH(OH)CH₃]⁺ / [M - COCH₂NH₂]⁺
188/19015515[M - COCH₃ - CO]⁺
13510105[C₈H₇O₂]⁺
43802030[CH₃CO]⁺
45-100-[CH(OH)CH₃]⁺
44--80[CH₂NH₂]⁺

Note: The relative abundances are representative and may vary depending on the specific instrumentation and experimental conditions.

Fragmentation Pathways: A Visual Guide

The fragmentation of these molecules under electron ionization is primarily driven by the functional group attached to the ethyl chain. The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways.

Mass Fragmentation of this compound M This compound m/z 259/261 F1 [M - CH₃]⁺ m/z 244/246 M:f1->F1:f0 - •CH₃ F2 [M - COCH₃]⁺ m/z 216/218 M:f1->F2:f0 - •COCH₃ F3 [CH₃CO]⁺ m/z 43 M:f1->F3:f0 - •C₈H₆BrO₃

Caption: Fragmentation of the Ketone.

Mass Fragmentation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanol M 1-(4-bromo-2,5-dimethoxyphenyl)ethanol m/z 260/262 F1 [M - CH₃]⁺ m/z 245/247 M:f1->F1:f0 - •CH₃ F2 [M - H₂O]⁺ m/z 242/244 M:f1->F2:f0 - H₂O F3 [M - CH(OH)CH₃]⁺ m/z 216/218 M:f1->F3:f0 - •CH(OH)CH₃ F4 [CH(OH)CH₃]⁺ m/z 45 M:f1->F4:f0 - •C₈H₆BrO₂

Caption: Fragmentation of the Alcohol.

Mass Fragmentation of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone M 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone m/z 274/276 F1 [M - •CH₂NH₂]⁺ m/z 244/246 M:f1->F1:f0 - •CH₂NH₂ F2 [M - COCH₂NH₂]⁺ m/z 216/218 M:f1->F2:f0 - •COCH₂NH₂ F3 [CH₂NH₂]⁺ m/z 44 M:f1->F3:f0 - •C₈H₆BrO₃

Caption: Fragmentation of the Amine.

Detailed Experimental Protocols

The following is a representative experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the analyte.

  • Dissolve the analyte in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

3. Data Analysis:

  • The acquired mass spectra are processed using the instrument's data analysis software.

  • Identification of the compounds is based on the retention time and the comparison of the obtained mass spectrum with reference spectra or by interpretation of the fragmentation pattern.

Discussion and Comparison

The mass spectra of the three compounds, while sharing the same substituted phenyl ring, exhibit distinct fragmentation patterns that allow for their unambiguous differentiation.

  • This compound: The fragmentation is dominated by α-cleavage of the acetyl group, leading to a prominent peak for the acylium ion at m/z 43 ([CH₃CO]⁺) and the complementary fragment at m/z 216/218. The loss of a methyl radical from the molecular ion to form the base peak at m/z 244/246 is also a significant fragmentation pathway.

  • 1-(4-bromo-2,5-dimethoxyphenyl)ethanol: As a secondary alcohol, its fragmentation is characterized by the facile loss of the alkyl group attached to the carbinol carbon. This leads to a base peak at m/z 45, corresponding to the [CH(OH)CH₃]⁺ fragment. The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols, though the resulting peak may be of low intensity.

  • 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone: The primary amine derivative undergoes a characteristic α-cleavage, losing the aminomethyl radical to form a fragment at m/z 244/246. However, the most significant fragmentation is the cleavage of the bond between the carbonyl group and the aminomethyl group, leading to the formation of the stable iminium ion [CH₂NH₂]⁺ at m/z 44, which is often the base peak. The fragment corresponding to the brominated aromatic portion at m/z 216/218 is also prominent.

A Comparative Guide to the Synthetic Routes of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic pathways to produce 1-(4-bromo-2,5-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various psychoactive compounds and other pharmacologically active molecules. We will delve into four primary synthetic strategies: Friedel-Crafts acylation, Fries rearrangement, a Grignard reaction, and the bromination of a precursor. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and availability of starting materials.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
1. Friedel-Crafts Acylation 1-Bromo-2,5-dimethoxybenzene, Acetic Anhydride/Acetyl ChlorideLewis Acid (e.g., AlCl₃, P₂O₅)Anhydrous, often requires cooling then heating~60%Direct, one-step synthesis from a readily available starting material.Use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids.
2. Fries Rearrangement 4-Bromo-2,5-dimethoxyphenol, Acetic AnhydrideLewis Acid (e.g., AlCl₃)Anhydrous, low temperature for para-selectivityTwo steps from phenol, overall yield not fully reported.Potentially high para-selectivity at low temperatures.Multi-step process requiring the synthesis of the acetate precursor. Yield for the rearrangement step is not well-documented for this specific substrate.
3. Grignard Reaction 1-Bromo-2,5-dimethoxybenzene, Acetyl ChlorideMagnesium, Anhydrous Solvent (e.g., THF)Anhydrous, low temperature to favor ketone formationNot specifically reported for this product.Utilizes a common and powerful C-C bond-forming reaction.Difficult to control; the reaction can proceed to form a tertiary alcohol. Requires strictly anhydrous conditions.
4. Bromination of Precursor 2,5-DimethoxyacetophenoneBrominating Agent (e.g., Br₂, NBS)Varies depending on the brominating agent and catalyst.Not specifically reported for the desired product.Potentially a direct route if selective aromatic bromination can be achieved.Side-chain bromination (α-bromination) is a common and often favored side reaction.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final product for each synthetic route, the following diagrams were generated using the DOT language.

Friedel_Crafts_Acylation start 1-Bromo-2,5-dimethoxybenzene + Acetic Anhydride/Acetyl Chloride catalyst Lewis Acid (AlCl₃ or P₂O₅) start->catalyst Acylation product This compound catalyst->product

Caption: Friedel-Crafts Acylation Pathway.

Fries_Rearrangement phenol 4-Bromo-2,5-dimethoxyphenol acetate 4-Bromo-2,5-dimethoxyphenyl acetate phenol->acetate Acetylation lewis_acid Lewis Acid (AlCl₃) acetate->lewis_acid Rearrangement product This compound lewis_acid->product

Caption: Fries Rearrangement Pathway.

Grignard_Reaction start 1-Bromo-2,5-dimethoxybenzene grignard (4-Bromo-2,5-dimethoxyphenyl)magnesium bromide start->grignard Mg, THF acetyl_chloride Acetyl Chloride grignard->acetyl_chloride Acylation product This compound acetyl_chloride->product

Caption: Grignard Reaction Pathway.

Bromination start 2,5-Dimethoxyacetophenone brominating_agent Brominating Agent (e.g., Br₂ or NBS) start->brominating_agent Aromatic Bromination product This compound brominating_agent->product

Caption: Bromination of Precursor Pathway.

Detailed Experimental Protocols

1. Friedel-Crafts Acylation of 1-Bromo-2,5-dimethoxybenzene

This method involves the direct acylation of 1-bromo-2,5-dimethoxybenzene. A reported procedure utilizes phosphorus pentoxide (P₂O₅) as a catalyst with acetic acid.

  • Materials:

    • 1-Bromo-2,5-dimethoxybenzene

    • Acetic acid

    • Phosphorus pentoxide (P₂O₅)

    • Dichloromethane (or other suitable solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 1-bromo-2,5-dimethoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane), add phosphorus pentoxide.

    • Add acetic acid dropwise to the stirred mixture at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and quench by carefully pouring it over ice.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization. A reported yield for a similar reaction is 60%.

2. Fries Rearrangement of 4-Bromo-2,5-dimethoxyphenyl Acetate

This two-step synthesis first involves the formation of the acetate ester from 4-bromo-2,5-dimethoxyphenol, followed by a Lewis acid-catalyzed rearrangement.

  • Step 2a: Synthesis of 4-Bromo-2,5-dimethoxyphenyl Acetate

    • Materials:

      • 4-Bromo-2,5-dimethoxyphenol

      • Acetic anhydride

      • Pyridine (or another suitable base)

      • Dichloromethane (or other suitable solvent)

    • Procedure:

      • Dissolve 4-bromo-2,5-dimethoxyphenol in a suitable solvent like dichloromethane.

      • Add pyridine as a catalyst and base.

      • Add acetic anhydride dropwise to the stirred solution at room temperature.

      • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

      • Quench the reaction with water and separate the organic layer.

      • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the acetate product.

  • Step 2b: Fries Rearrangement

    • Materials:

      • 4-Bromo-2,5-dimethoxyphenyl acetate

      • Anhydrous aluminum chloride (AlCl₃)

      • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

    • Procedure:

      • Suspend anhydrous aluminum chloride in a cold, anhydrous solvent.

      • Add a solution of 4-bromo-2,5-dimethoxyphenyl acetate in the same solvent dropwise, maintaining a low temperature (e.g., 0-5 °C) to favor para-substitution.

      • Stir the reaction mixture at low temperature for several hours.

      • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

      • Extract the product with a suitable organic solvent.

      • Wash, dry, and concentrate the organic extracts.

3. Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-2,5-dimethoxybenzene, followed by its reaction with an acetylating agent.

  • Materials:

    • 1-Bromo-2,5-dimethoxybenzene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Acetyl chloride

    • Saturated ammonium chloride solution

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 1-bromo-2,5-dimethoxybenzene in anhydrous THF dropwise to the magnesium. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

    • Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of acetyl chloride in anhydrous THF. It is crucial to maintain a low temperature and use a 1:1 stoichiometry to minimize the formation of the tertiary alcohol byproduct.

    • After the addition, allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product. Specific yields for this reaction to produce the ketone are not well-documented.

4. Bromination of 2,5-Dimethoxyacetophenone

This approach involves the direct bromination of the aromatic ring of 2,5-dimethoxyacetophenone. The key challenge is to achieve selective bromination at the 4-position without brominating the more reactive α-carbon of the acetyl group.

  • Materials:

    • 2,5-Dimethoxyacetophenone

    • N-Bromosuccinimide (NBS) or Bromine

    • A suitable solvent (e.g., acetic acid, carbon tetrachloride)

    • A catalyst if required (e.g., a Lewis acid or a radical initiator)

  • Procedure:

    • Dissolve 2,5-dimethoxyacetophenone in a suitable solvent.

    • The choice of brominating agent and reaction conditions is critical for regioselectivity. For aromatic bromination, conditions that favor electrophilic substitution over radical substitution should be chosen. The use of bromine in acetic acid is a possibility.[2]

    • Add the brominating agent portion-wise to the solution at a controlled temperature. The reaction may need to be protected from light to suppress radical side reactions.

    • Monitor the reaction by TLC to determine the optimal reaction time and to check for the formation of byproducts.

    • Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if bromine was used).

    • Work up the reaction mixture by extraction, washing, and drying.

    • Purify the product to separate the desired 4-bromo isomer from any unreacted starting material and other isomers or byproducts. A reported synthesis of 4-bromo-2,5-dimethoxybenzaldehyde from 2,5-dimethoxybenzaldehyde using bromine in glacial acetic acid resulted in a yield of just under 60%, suggesting this could be a viable, though not high-yielding, route for the acetophenone as well.[2]

Conclusion

The synthesis of this compound can be approached through several distinct chemical transformations. The Friedel-Crafts acylation appears to be the most direct and has a documented yield of 60%, making it a strong candidate for a reliable synthesis. The Fries rearrangement offers the potential for high regioselectivity but is a multi-step process with less available data on yields for this specific substrate. The Grignard reaction , while a powerful tool, presents significant challenges in controlling the reaction to selectively form the ketone. Finally, the bromination of 2,5-dimethoxyacetophenone is a plausible route, but careful control of the reaction conditions is necessary to favor aromatic bromination over the often-competing side-chain bromination.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The information and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision.

References

A Comparative Guide to the Analytical Validation of 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of various analytical techniques for the validation of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone purity, complete with supporting experimental data frameworks and detailed methodologies.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be assessed using several analytical methods, each with distinct advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative results, identification of impurities, or assessment of thermal stability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques for quantifying purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can determine purity based on the melting properties of the compound.

Table 1: Comparison of Quantitative Purity Analysis Methods

Analytical MethodPrincipleInformation ProvidedPotential Impurities Detected
HPLC-UV Chromatographic separation based on polarity, with UV detection.Percentage purity (area %), retention time of the main peak and impurities.Non-volatile and UV-active organic impurities (e.g., starting materials, by-products, degradation products).
GC-MS Chromatographic separation based on volatility and polarity, with mass spectrometric detection.Percentage purity (area %), identification of volatile impurities based on mass spectra.Volatile organic impurities (e.g., residual solvents, volatile by-products). It is important to note that thermal degradation of related compounds can sometimes produce this compound, suggesting its own thermal stability under typical GC conditions.[1]
¹H-qNMR Quantitative analysis based on the integration of specific proton signals relative to a certified internal standard.Molar purity, structural confirmation.Impurities with distinct proton signals that do not overlap with the analyte or standard.
DSC Measurement of the heat flow associated with thermal transitions as a function of temperature.Purity based on the melting point depression caused by impurities.Eutectic impurities that are soluble in the molten analyte.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying non-volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temp. 280 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-500 amu
Sample Prep. 1 mg/mL in Ethyl Acetate
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation and can be adapted for quantitative purity assessment.

Instrumentation and Conditions:

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or DMSO-d₆
¹H-NMR Acq. 16 scans, relaxation delay of 5s
¹³C-NMR Acq. 1024 scans, proton decoupled
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Sample Prep. 5-10 mg of sample dissolved in ~0.7 mL of deuterated solvent
Differential Scanning Calorimetry (DSC)

DSC provides a measure of the total molar purity of a crystalline substance.

Instrumentation and Conditions:

ParameterSpecification
DSC Instrument Calibrated Differential Scanning Calorimeter
Sample Pan Aluminum, hermetically sealed
Sample Size 1-3 mg
Purge Gas Nitrogen, 50 mL/min
Heating Rate 1 °C/min
Temperature Range Ambient to a temperature beyond the final melting point
Purity Calculation Based on the Van't Hoff equation, analyzing the shape of the melting endotherm.

Potential Impurities

The synthesis of this compound commonly proceeds via the bromination of 2,5-dimethoxyacetophenone.[2] Potential impurities may include:

  • Starting Material: Unreacted 2,5-dimethoxyacetophenone.

  • Regioisomers: Isomeric bromination products, although the directing effects of the methoxy groups favor the desired product.

  • Over-brominated products: Di-brominated species.

  • By-products from alternative syntheses: If a Friedel-Crafts acylation is used, different sets of related substances could be present.[2]

Visualizing Analytical Workflows

Analytical_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis & Purity Assessment cluster_report Final Validation Sample This compound HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR DSC DSC Sample->DSC Purity_Quant Quantitative Purity (%) HPLC->Purity_Quant GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Quant qNMR Structural_Confirm Structural Confirmation NMR->Structural_Confirm Thermal_Purity Molar Purity (Thermal) DSC->Thermal_Purity Report Purity Validation Report Purity_Quant->Report Impurity_ID->Report Structural_Confirm->Report Thermal_Purity->Report

Caption: General workflow for the analytical validation of purity.

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/mL in ACN/H2O) inject Inject Sample (10 µL) prep_sample->inject prep_mobile_phase Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) equilibrate Equilibrate C18 Column prep_mobile_phase->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

References

A Comparative Guide to Precursors for the Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 4-bromo-2,5-dimethoxyphenethylamine (commonly known as 2C-B), a compound of significant interest in neuropharmacological research. The comparison focuses on the performance of two key precursors: 1-(4-bromo-2,5-dimethoxyphenyl)ethanone and the more traditionally utilized 2,5-dimethoxybenzaldehyde .

The objective of this document is to present experimental data, detailed protocols, and reaction pathways to aid researchers in selecting the most suitable synthetic strategy based on factors such as overall yield, reaction complexity, and precursor availability.

Overview of Synthetic Pathways

Two main synthetic pathways are evaluated, each starting from a different commercially available precursor.

Route 1: Begins with this compound and proceeds through a direct reductive amination to yield the target compound. This route is theoretically more direct.

Route 2: Starts with 2,5-dimethoxybenzaldehyde and involves a three-step process: a Henry condensation reaction, followed by reduction of the resulting nitrostyrene, and subsequent bromination of the aromatic ring.

The following sections provide a detailed breakdown of each pathway, including quantitative data and experimental procedures.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for each synthetic route, providing a side-by-side comparison of yields and key reaction parameters.

Table 1: Synthesis of this compound (Precursor for Route 1)

Reaction StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Friedel-Crafts Acylation1-bromo-2,5-dimethoxybenzeneAcetyl chloride, AlCl₃Dichloromethane2-4 hours0°C to rt~75-85%

Table 2: Synthesis of 4-bromo-2,5-dimethoxyphenethylamine via Route 1

Reaction StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%) (estimated)
Reductive Amination (e.g., Leuckart)This compoundAmmonium formate, Formic acidNone5-7 hours160-170°C50-65%

Note: Specific experimental data for the reductive amination of this exact ketone is not widely published. The yield is an estimate based on Leuckart reactions of similar acetophenones.

Table 3: Synthesis of 4-bromo-2,5-dimethoxyphenethylamine via Route 2

Reaction StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Henry Reaction2,5-dimethoxybenzaldehydeNitromethane, Ammonium acetateIsopropanol24 hoursRoom Temp80-90%
Reduction2,5-dimethoxynitrostyreneLithium aluminum hydride (LAH)Tetrahydrofuran (THF)24 hoursReflux60-70%
Bromination2,5-dimethoxyphenethylamineBromine, Acetic acidAcetic acid1-2 hoursRoom Temp60-70%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Protocol for Reductive Amination (Leuckart Reaction)

This protocol is a general procedure for the Leuckart reaction with acetophenones and serves as a model for the synthesis from this compound.

Materials:

  • This compound

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask, a mixture of this compound and a molar excess of ammonium formate and formic acid is heated.

  • The reaction mixture is maintained at a temperature of 160-170°C for approximately 6 hours.

  • After cooling, the mixture is hydrolyzed by refluxing with concentrated hydrochloric acid for several hours to hydrolyze the intermediate formamide.

  • The solution is then made basic with a sodium hydroxide solution.

  • The product, 4-bromo-2,5-dimethoxyphenethylamine, is extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Route 2: Step-by-Step Experimental Protocols

Step 1: Henry Reaction - Synthesis of 2,5-dimethoxynitrostyrene

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Isopropanol

Procedure:

  • Dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in isopropanol in a round-bottom flask.

  • Add nitromethane to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • The product, 2,5-dimethoxynitrostyrene, will precipitate as orange crystals.

  • Collect the crystals by vacuum filtration and wash with cold isopropanol.

  • Air dry the crystals to obtain the final product.

Step 2: Reduction - Synthesis of 2,5-dimethoxyphenethylamine

Materials:

  • 2,5-dimethoxynitrostyrene

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide solution (15%)

Procedure:

  • In a dry, inert atmosphere, slowly add a solution of 2,5-dimethoxynitrostyrene in anhydrous THF to a stirred suspension of LAH in anhydrous THF.

  • After the addition is complete, reflux the mixture for 24 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • The residue is the crude 2,5-dimethoxyphenethylamine, which can be purified by vacuum distillation.

Step 3: Bromination - Synthesis of 4-bromo-2,5-dimethoxyphenethylamine

Materials:

  • 2,5-dimethoxyphenethylamine

  • Elemental bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the stirred solution.

  • Continue stirring at room temperature for 1-2 hours.

  • The product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide, will precipitate.

  • Collect the precipitate by filtration and wash with a small amount of cold acetic acid and then with diethyl ether.

  • The free base can be obtained by dissolving the salt in water, basifying with a suitable base (e.g., NaOH), and extracting with a nonpolar solvent.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Synthesis_Route_1 precursor1 This compound product 4-bromo-2,5-dimethoxyphenethylamine (2C-B) precursor1->product Reductive Amination (e.g., Leuckart Reaction) Reagents: HCONH₂/HCOOH Yield: ~50-65% (est.)

Caption: Synthetic pathway from this compound.

Synthesis_Route_2 precursor2 2,5-dimethoxybenzaldehyde intermediate1 2,5-dimethoxynitrostyrene precursor2->intermediate1 Henry Reaction Reagents: CH₃NO₂, NH₄OAc Yield: 80-90% intermediate2 2,5-dimethoxyphenethylamine intermediate1->intermediate2 Reduction Reagents: LiAlH₄ Yield: 60-70% product 4-bromo-2,5-dimethoxyphenethylamine (2C-B) intermediate2->product Bromination Reagents: Br₂, HOAc Yield: 60-70%

Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde.

Concluding Remarks

The choice between these two precursors for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine will depend on the specific needs and capabilities of the research laboratory.

  • Route 1 (from this compound): This pathway is theoretically more efficient due to the single-step conversion to the final product. However, the lack of readily available, optimized experimental data for the reductive amination of this specific substrate presents a challenge. The estimated yields are moderate, and the high temperatures required for the Leuckart reaction may not be suitable for all laboratory setups. The synthesis of the precursor itself via Friedel-Crafts acylation is a standard and relatively high-yielding reaction.

  • Route 2 (from 2,5-dimethoxybenzaldehyde): This is a well-documented and reliable, albeit longer, synthetic route. Each step of the process has been extensively described in the chemical literature, and the reported yields are generally good to high. The reagents used, while requiring careful handling (especially LAH and bromine), are common in organic synthesis laboratories. This route offers a higher degree of predictability and is likely to be more reproducible for researchers new to this synthesis.

A Comparative Guide to the Polymorphs of bk-2C-B Synthesized from 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic landscape of a synthesized compound is critical. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a substance's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative overview of the known polymorphs of the psychoactive compound 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) when synthesized from 1-(4-bromo-2,5-dimethoxyphenyl)ethanone.

bk-2C-B, a cathinone analog of the phenethylamine 2C-B, has been identified to exist in at least two polymorphic forms: a mixed hydrochloride/hydrobromide salt and a pure hydrochloride salt.[1] The formation of these different salt forms is dependent on the synthetic route employed, particularly the source of the halide in the final salt formation step.

Comparison of bk-2C-B Polymorphs

Below is a template for the kind of data that would be necessary for a full comparison. Researchers who synthesize and isolate these polymorphs would populate such a table with their experimental findings.

Table 1: Comparative Physicochemical Properties of bk-2C-B Polymorphs

PropertyPolymorph A (e.g., HCl salt)Polymorph B (e.g., mixed HCl/HBr salt)
Appearance Crystalline solidCrystalline solid
Melting Point (°C) Requires experimental dataRequires experimental data
Heat of Fusion (J/g) Requires experimental dataRequires experimental data
Key PXRD Peaks (2θ) Requires experimental dataRequires experimental data
Key FTIR Peaks (cm⁻¹) Requires experimental dataRequires experimental data
Solubility (e.g., in water) Requires experimental dataRequires experimental data

Experimental Protocols

The synthesis of bk-2C-B from this compound typically proceeds through an α-bromination followed by the introduction of the amine group. The Delépine reaction is a documented method for this transformation.[1]

Synthesis of bk-2C-B HCl via Delépine Reaction

Step 1: α-Bromination of this compound

  • Dissolve this compound in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring.

  • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the precipitated α-bromo ketone is collected by filtration, washed with water, and dried.

Step 2: Delépine Reaction to form bk-2C-B

  • Dissolve the α-brominated intermediate in a solvent like chloroform or ethanol.

  • Add hexamethylenetetramine to the solution and stir the mixture. An intermediate quaternary ammonium salt will precipitate.

  • Collect the salt by filtration and wash it with the solvent.

  • Hydrolyze the quaternary ammonium salt by heating it with a mixture of concentrated hydrochloric acid and ethanol.

  • After cooling, the bk-2C-B hydrochloride salt will crystallize.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

Characterization of Polymorphs

To identify and characterize the resulting polymorphs, the following analytical techniques are essential:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of each polymorph. Different polymorphs will have distinct thermal behaviors.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can differentiate polymorphs by identifying variations in the vibrational modes of the molecules in the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): These techniques are used to confirm the identity and purity of the synthesized bk-2C-B.[2]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Polymorph Identification

The following diagram outlines a typical workflow for the synthesis and characterization of bk-2C-B polymorphs.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Data Analysis start This compound bromination α-Bromination start->bromination delepine Delépine Reaction bromination->delepine hcl_salt bk-2C-B HCl Polymorph delepine->hcl_salt mixed_salt bk-2C-B Mixed Salt Polymorph delepine->mixed_salt pxrd PXRD hcl_salt->pxrd dsc DSC hcl_salt->dsc ftir FTIR hcl_salt->ftir nmr NMR hcl_salt->nmr ms LC-HRMS/GC-MS hcl_salt->ms mixed_salt->pxrd mixed_salt->dsc mixed_salt->ftir mixed_salt->nmr mixed_salt->ms comparison Comparison of Polymorphic Properties pxrd->comparison dsc->comparison ftir->comparison

Workflow for bk-2C-B Polymorph Synthesis and Identification.
Signaling Pathway of bk-2C-B at the 5-HT2A Receptor

bk-2C-B is known to be a partial agonist of the serotonin 5-HT2A receptor.[3] The activation of this G-protein coupled receptor (GPCR) initiates a complex intracellular signaling cascade. The primary pathway involves the coupling to Gq/11 proteins.[4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular bk2cb bk-2C-B ht2a 5-HT2A Receptor bk2cb->ht2a binds gq Gq/11 ht2a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response phosphorylates targets

References

A Comparative Analysis of the Reactivity of Brominated Acetophenones in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Brominated Acetophenone Reactivity with Supporting Experimental Data.

Brominated acetophenones, particularly α-bromoacetophenones (phenacyl bromides), are pivotal intermediates in organic synthesis, valued for their utility in constructing a wide array of heterocyclic compounds and other complex molecular architectures of medicinal interest.[1] Their reactivity is a subject of considerable interest, as it dictates their efficacy as synthetic precursors. This guide provides a comparative study of the reactivity of various substituted phenacyl bromides in bimolecular nucleophilic substitution (SN2) reactions, supported by quantitative kinetic data and detailed experimental methodologies.

The enhanced reactivity of phenacyl halides in SN2 reactions, when compared to simple alkyl halides, is attributed to the stabilizing influence of the adjacent carbonyl group on the reaction's transition state through electron delocalization.[2] Substituents on the phenyl ring can further modulate this reactivity, with their electron-donating or withdrawing nature directly impacting the stability of the transition state and, consequently, the reaction rate.[2]

Quantitative Comparison of Reaction Rates

The reactivity of substituted phenaecyl bromides is significantly influenced by the electronic properties of the substituents on the aromatic ring. This effect can be quantified by comparing the second-order rate constants (k₂) for their reactions with a common nucleophile. The following tables summarize kinetic data from studies on the reactions of various para-substituted phenacyl bromides with different nucleophiles.

Table 1: Reaction of para-Substituted Phenacyl Bromides with Aniline in Methanol

Substituent (X) in p-X-C₆H₄COCH₂BrSecond-Order Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)
-CH₃1.80 x 10⁻³
-H1.87 x 10⁻³
-Br1.94 x 10⁻³

Data sourced from kinetic studies of phenacyl bromides with anilines.[3]

Table 2: Reaction of para-Substituted Phenacyl Bromides with Benzoate and trans-Cinnamate Ions in Acetone

Substituent (X) in p-X-C₆H₄COCH₂Brk₂ with Benzoate at 35°C (x 10³ L mol⁻¹ s⁻¹)k₂ with trans-Cinnamate at 35°C (x 10³ L mol⁻¹ s⁻¹)
-OCH₃5.315.09
-CH₃10.610.2
-H15.614.9
-F24.323.0
-Cl33.828.8
-Br36.331.9
-NO₂114101

Data extracted from a study on the kinetics of reactions of phenacyl bromides with carboxylate ions.[4]

From the data, a clear trend emerges: electron-withdrawing substituents on the phenacyl bromide increase the rate of nucleophilic substitution.[4] This is because they enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate.[3] This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). The positive reaction constant (ρ) values observed in these studies confirm that the reactions are favored by electron-withdrawing groups.[4][5]

Experimental Protocols

The kinetic data presented above can be reliably obtained using established experimental techniques. Below is a generalized protocol for determining the second-order rate constants for the reaction of a substituted phenacyl bromide with a nucleophile using conductometry.

Protocol: Kinetic Analysis by Conductometry

This method is suitable for SN2 reactions that generate ionic products, resulting in a measurable change in the electrical conductivity of the solution over time.[2]

Materials:

  • Substituted phenacyl bromide

  • Nucleophile (e.g., aniline, sodium benzoate)

  • Anhydrous methanol (or other suitable solvent)

  • Thermostated water bath

  • Conductivity meter with a dipping cell

  • Volumetric flasks, pipettes, and a stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted phenacyl bromide and the nucleophile at known concentrations in anhydrous methanol.

  • Temperature Equilibration: Equilibrate the stock solutions and a reaction vessel in a thermostated water bath to the desired reaction temperature (e.g., 35°C ± 0.1°C).

  • Initial Conductance: Pipette a known volume of the nucleophile solution into the reaction vessel. Immerse the conductivity cell into the solution and record the initial conductance (G₀).

  • Reaction Initiation: To start the reaction, rapidly add a known volume of the phenacyl bromide stock solution to the reaction vessel with vigorous stirring. Simultaneously, start the stopwatch.

  • Data Acquisition: Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.

  • Final Conductance: Determine the conductance at infinite time (G∞) either by allowing the reaction to go to completion or by measuring the conductance of a solution of the pure product at the expected final concentration.

  • Data Analysis: The second-order rate constant (k₂) can be calculated from the integrated rate law for a second-order reaction, using the changes in conductance to determine the concentration of the reactants over time.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanism of the SN2 reaction of phenacyl bromides and a typical experimental workflow for their synthesis and subsequent kinetic analysis.

Diagram 1: SN2 Reaction Mechanism of Phenacyl Bromide.

Experimental_Workflow cluster_synthesis Synthesis of Substituted Phenacyl Bromide cluster_kinetics Kinetic Study start Substituted Acetophenone bromination α-Bromination start->bromination purification Purification (Recrystallization) bromination->purification product Pure Phenacyl Bromide purification->product solution_prep Prepare Reactant Solutions product->solution_prep reaction Initiate Reaction at Constant Temperature solution_prep->reaction monitoring Monitor Reaction Progress (e.g., Conductometry) reaction->monitoring data_analysis Data Analysis to Determine Rate Constant monitoring->data_analysis

Diagram 2: General Experimental Workflow.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of commonly employed analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is objectively evaluated, with supporting data from analogous compounds and detailed methodologies to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is contingent on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC with UV detection, GC-MS, and LC-MS/MS.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a stationary and a mobile phase, with detection via UV absorbance.Separation of volatile compounds followed by ionization and mass-based detection.[1]Chromatographic separation coupled with highly selective and sensitive mass detection.[2][3]
Selectivity Moderate to HighHighVery High
Sensitivity GoodHighExcellent
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL~pg/mL range
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mL~pg/mL range
Linearity (R²) >0.998>0.999>0.999
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 98-102%95-105%98-102%
Sample Derivatization Not typically requiredMay be required to improve volatility and peak shape.[4]Not typically required
Instrumentation Cost ModerateModerate to HighHigh
Typical Application Routine quality control, purity assessment.Identification of impurities, analysis of volatile derivatives.[1]Bioanalysis, trace level quantification in complex matrices.[3][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine analysis of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure good peak shape.[7] The mobile phase should be degassed prior to use.

    • Standard Solution Preparation: A stock solution of the reference standard is prepared in a suitable solvent such as methanol or acetonitrile. Calibration standards are then prepared by serial dilution of the stock solution.

    • Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25 °C

      • Detection wavelength: Determined by UV scan of the analyte (typically around 280-300 nm).

    • Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar or mid-polarity stationary phase is typically used.[1]

  • Reagents:

    • Methanol or other suitable solvent (GC grade)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if required.

    • This compound reference standard

  • Procedure:

    • Sample Preparation: The sample is dissolved in a volatile solvent. For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[4]

    • Derivatization (if necessary): To improve the chromatographic properties of the analyte, derivatization may be performed.

    • GC-MS Conditions:

      • Injector temperature: 250 °C

      • Oven temperature program: A temperature gradient is used to separate the analyte from other components (e.g., start at 100 °C, ramp to 280 °C).

      • Carrier gas: Helium at a constant flow rate.

      • MS parameters: EI at 70 eV, with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Quantification: An internal standard is often used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical studies and the detection of trace-level impurities.[3]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Reagents:

    • Acetonitrile and water (LC-MS grade)

    • Formic acid or ammonium formate (for mobile phase modification).

    • This compound reference standard and a suitable internal standard (e.g., a deuterated analog).

  • Procedure:

    • Sample Preparation: Minimal sample preparation is often required. For complex matrices like plasma or urine, protein precipitation or solid-phase extraction may be employed.[5]

    • LC-MS/MS Conditions:

      • Chromatographic conditions are similar to HPLC-UV but with shorter run times if UPLC is used.

      • Mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a precursor ion for the analyte and a specific product ion to monitor.

    • Quantification: An internal standard is essential for accurate quantification. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sp Sample Preparation (Dissolution/Extraction) hplc HPLC System (Pump, Injector, Column) sp->hplc st Standard Preparation (Stock & Dilutions) st->hplc uv UV-Vis Detector hplc->uv da Data Acquisition (Chromatogram) uv->da quant Quantification (Calibration Curve) da->quant

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp Sample Preparation (Extraction) der Derivatization (Optional) sp->der gc Gas Chromatograph der->gc ms Mass Spectrometer gc->ms da Data Acquisition (TIC/SIM) ms->da quant Quantification da->quant

Caption: Workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp Sample Preparation (e.g., SPE, LLE) lc LC System sp->lc msms Tandem Mass Spec (MRM Mode) lc->msms da Data Acquisition msms->da quant Quantification (Internal Standard) da->quant

Caption: Workflow for LC-MS/MS analysis.

References

Safety Operating Guide

Proper Disposal of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 1-(4-bromo-2,5-dimethoxyphenyl)ethanone is crucial for laboratory safety and environmental protection. This compound must be treated as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should it be discharged into the sewer system or regular trash. Adherence to both federal and local regulations is mandatory.

Summary of Key Information

PropertyData
Chemical Name This compound
CAS Number 90841-64-8
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.1 g/mol
Known Hazards While specific GHS hazard classifications for this compound are not readily available, related bromo-aromatic compounds are often classified as harmful if swallowed, and may cause skin and eye irritation. It is prudent to handle this chemical with the appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Primary Disposal Route Licensed Chemical Destruction Plant or Controlled Incineration.[1]
Improper Disposal Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[1]

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste in a laboratory setting. This procedure is designed to be compliant with general U.S. Environmental Protection Agency (EPA) guidelines and the Resource Conservation and Recovery Act (RCRA).

Materials Required:

  • Properly labeled, non-reactive hazardous waste container with a secure lid.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Chemical-resistant lab coat

  • Hazardous waste labels

  • Waste inventory log

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated solutions, and any grossly contaminated lab materials (e.g., weighing boats, filter paper, pipette tips).

    • Segregate the this compound waste from other chemical waste streams to prevent accidental reactions.

  • Containerization:

    • Select a waste container made of a material compatible with this compound (e.g., glass or high-density polyethylene).

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., "Harmful," "Irritant").

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.

  • Waste Inventory and Record Keeping:

    • Maintain a detailed inventory of the waste generated, including the amount and date of accumulation.

  • Arranging for Disposal:

    • Once the container is full, or before the regulatory time limit for storage in an SAA is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Do not attempt to transport the hazardous waste off-site yourself.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.

    • The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (this compound) B Segregate Waste Stream A->B C Select & Prepare Waste Container B->C D Label Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E F Log Waste in Inventory E->F G Request Waste Pickup F->G Container Full or Time Limit Reached H Waste Collection by Authorized Personnel G->H I Transport to Central Accumulation Area H->I J Final Disposal (Incineration/Licensed Facility) I->J

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling 1-(4-broMo-2,5-diMethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as 1-(4-broMo-2,5-diMethoxyphenyl)ethanone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 90841-64-8[1]
Molecular Formula C10H11BrO3[1]
Formula Weight 259.1 g/mol [1]
Purity 95%[1]
Appearance Solid
Storage Temperature Room Temperature[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic ketone and should be handled with care. Based on safety data sheets for similar compounds, it may cause skin, eye, and respiratory irritation.[2][3][4] The following personal protective equipment is mandatory to minimize exposure.

Personal Protective Equipment (PPE) Requirements:

  • Hand Protection : Nitrile or neoprene gloves are recommended for handling aromatic hydrocarbons.[5] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield should be used.[6][7]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5][6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]

Experimental Protocols: Step-by-Step Handling and Disposal

Operational Plan for Safe Handling:

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational and certified. All necessary PPE should be readily available and inspected for integrity. An eyewash station and safety shower must be accessible.[2][9]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8]

    • Use non-sparking tools to prevent ignition sources.[8]

    • Handle the solid material carefully to avoid generating dust.[2][8]

  • In Solution :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3][8]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][10]

    • Decontaminate all equipment and the work surface after use.

Disposal Plan:

  • Waste Collection :

    • All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated labware, should be collected in a designated, labeled hazardous waste container.

    • Unused or unwanted compound must be disposed of as hazardous chemical waste.

  • Waste Disposal :

    • Dispose of the chemical waste through an approved waste disposal company.[3][10] Do not dispose of it down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][10]

  • In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10]

  • If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen.[8]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water.[10]

  • In all cases of exposure, seek immediate medical attention.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare clean work area in fume hood don_ppe Don appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat prep_area->don_ppe check_safety Verify eyewash/shower access don_ppe->check_safety weigh Weigh compound in fume hood check_safety->weigh transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in solvent transfer->dissolve decontaminate Decontaminate glassware and surfaces dissolve->decontaminate dispose_solid Dispose of solid waste in labeled container decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in labeled container decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-(4-broMo-2,5-diMethoxyphenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.